tert-Butyl 2-(4-fluorophenyl)acetate
Description
BenchChem offers high-quality tert-Butyl 2-(4-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(4-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCRXLOOKIYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: tert-Butyl 2-(4-fluorophenyl)acetate (CAS 68825-45-6)
Executive Summary
tert-Butyl 2-(4-fluorophenyl)acetate (CAS 68825-45-6) is a specialized ester intermediate extensively utilized in medicinal chemistry and organic synthesis. It serves as a critical building block for introducing the 4-fluorophenyl moiety —a pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates. Additionally, the tert-butyl ester functionality acts as a robust acid-labile protecting group, orthogonal to base-sensitive functionalities, making this compound indispensable in multi-step synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and neurological therapeutics.
Physicochemical Specifications
The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling.
| Property | Specification | Notes |
| CAS Number | 68825-45-6 | Unique Identifier |
| Molecular Formula | C₁₂H₁₅FO₂ | - |
| Molecular Weight | 210.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |
| Boiling Point | 265°C (Predicted) | @ 760 mmHg |
| Density | 1.08 ± 0.06 g/cm³ | @ 20°C |
| Solubility | Soluble in organic solvents (DCM, EtOAc, THF) | Insoluble in water |
| Flash Point | >110°C | Closed Cup |
Synthetic Pathways & Methodologies
Method A: Palladium-Catalyzed -Arylation (Modern Approach)
This method is preferred for high-value synthesis as it constructs the C-C bond directly, avoiding the need for pre-formed phenylacetic acids. It utilizes tert-butyl acetate and 1-bromo-4-fluorobenzene .
-
Mechanism: Cross-coupling via a Palladium enolate intermediate.
-
Catalyst System: Pd(dba)₂ / P(t-Bu)₃ or Q-Phos.
-
Base: LiHMDS or Zn(O-t-Bu)₂ (for milder conditions).
Method B: Classical Esterification (Scale-Up Approach)
Best for kilogram-scale production where 4-fluorophenylacetic acid is the starting material.
-
Reagents: Isobutylene + H₂SO₄ (catalytic) OR tert-Butyl Alcohol + DCC/DMAP.
-
Advantage: Low cost, established industrial protocols.
Visualization: Synthetic Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal synthesis route.
Figure 1: Synthetic decision matrix comparing Pd-catalyzed arylation vs. classical esterification routes.
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed -Arylation (Laboratory Scale)
Objective: Synthesis of 5.0 g of tert-Butyl 2-(4-fluorophenyl)acetate.
-
Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and purge with Argon.
-
Catalyst Prep: Charge flask with Pd(dba)₂ (1 mol%) and P(t-Bu)₃ (2 mol%). Add toluene (50 mL).
-
Substrate Addition: Add 1-bromo-4-fluorobenzene (23.8 mmol) and tert-butyl acetate (26 mmol).
-
Enolization: Cool to 0°C. Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF). The solution will turn orange/brown.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Dry organics over MgSO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Validation: Check TLC (Rf ~0.3 in 10% EtOAc/Hex).
-
Protocol 2: Acid-Catalyzed Deprotection (Utility)
Context: Removing the tert-butyl group to generate the free acid for drug coupling.
-
Dissolve substrate in DCM (0.1 M).
-
Add Trifluoroacetic Acid (TFA) (10-20 equiv) at 0°C.
-
Stir at RT for 2-4 hours. Monitor by HPLC (disappearance of ester peak).
-
Concentrate in vacuo to yield 4-fluorophenylacetic acid.
Analytical Profile & Quality Control
To ensure "Trustworthiness" in your data, compare your isolated product against these predicted spectral standards.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| ¹H NMR | 1.44 | Singlet (9H) | tert-Butyl (-C(CH₃)₃) |
| ¹H NMR | 3.48 | Singlet (2H) | Benzylic (-CH₂-) |
| ¹H NMR | 7.00 - 7.05 | Multiplet (2H) | Aromatic (meta to acetate) |
| ¹H NMR | 7.20 - 7.25 | Multiplet (2H) | Aromatic (ortho to acetate) |
| ¹³C NMR | 28.1 | - | tert-Butyl methyls |
| ¹³C NMR | 42.5 | - | Benzylic carbon |
| ¹³C NMR | 80.9 | - | Quaternary t-Bu carbon |
| ¹⁹F NMR | -116.5 | Multiplet | Aromatic Fluorine |
HPLC Method (QC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV @ 254 nm.
Medicinal Chemistry Applications
The strategic value of CAS 68825-45-6 lies in its dual functionality:
-
Metabolic Blocking: The para-fluorine atom blocks cytochrome P450-mediated oxidation at the para-position, a common metabolic soft spot in phenylacetic acid derivatives. This significantly increases the half-life (
) of the final drug molecule. -
Lipophilicity Modulation: Fluorine substitution enhances lipophilicity (
), improving membrane permeability and blood-brain barrier (BBB) penetration, crucial for neurological drugs. -
Orthogonal Protection: The tert-butyl ester is stable to basic conditions (e.g., alkylation reactions using NaH), allowing diverse modifications on the alpha-carbon before acidic deprotection.
Mechanism of Action: Orthogonal Deprotection
The following diagram details the specific mechanism for removing the protecting group, a key step in API synthesis.
Figure 2: Acid-catalyzed deprotection mechanism yielding the active pharmaceutical intermediate.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).
References
-
Hartwig, J. F., et al. (2002).[2] "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society.[2]
-
Buchwald, S. L., et al. (2000).[2] "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society.[2]
-
PubChem. (2025).[3][4] "tert-Butyl 2-(4-fluorophenyl)acetate Compound Summary." National Center for Biotechnology Information.
-
ChemicalBook. (2025). "tert-Butyl 2-(4-fluorophenyl)acetate Properties and Suppliers."
-
BenchChem. (2025).[5] "Applications of tert-Butyl and Fluoride Moieties in Pharmaceutical Intermediates."
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 67235210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 2-(4-aminophenyl)acetate | C12H17NO2 | CID 2760930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety & Handling Architecture: tert-Butyl 2-(4-fluorophenyl)acetate
[1][2]
Molecular Identity & Strategic Relevance
This compound is not merely a solvent or reagent; it is a protected building block . The tert-butyl ester moiety serves as an acid-labile protecting group for the carboxylic acid, while the 4-fluorophenyl group is a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and statin intermediates.[1]
Chemical Specification Table
| Parameter | Technical Detail |
| IUPAC Name | tert-Butyl 2-(4-fluorophenyl)acetate |
| CAS Number | 68825-45-6 |
| Molecular Formula | C₁₂H₁₅FO₂ |
| Molecular Weight | 210.25 g/mol |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water |
| Key Functional Groups | Fluorine (aryl), Ester (tert-butyl) |
Hazard Identification & Toxicology (The "Why")
Senior Scientist Insight: Standard SDSs often list generic hazards. For this specific molecule, the risk profile is dominated by its lipophilicity and chemical instability under acidic conditions.
Primary Hazards (GHS Classification)
-
Skin Corrosion/Irritation (Category 2): The lipophilic tert-butyl group facilitates dermal penetration, allowing the fluorinated aromatic core to irritate subcutaneous tissue.[1]
-
Serious Eye Damage/Irritation (Category 2A): Direct contact causes severe irritation due to the ester functionality.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Respiratory tract irritation.[2][3][4][5][6]
The Hidden Hazard: Acid-Catalyzed Decomposition
Unlike methyl or ethyl esters, tert-butyl esters are thermodynamically unstable in the presence of strong acids.[1]
-
Mechanism: Protonation of the carbonyl oxygen leads to the cleavage of the alkyl-oxygen bond, releasing the stable tert-butyl cation.[1]
-
Risk: This cation rapidly eliminates a proton to form Isobutylene (2-methylpropene) , a highly flammable gas.[1]
-
Operational Danger: If this compound is exposed to acidic vapors or moisture (hydrolysis) in a closed vessel, pressure buildup from isobutylene gas can cause vessel rupture.
Emergency Response Logic
Trustworthiness Protocol: This logic flow ensures immediate, correct decision-making during exposure events.
Caption: Decision matrix for emergency response. Note the specific instruction to avoid solvents on skin to prevent enhanced absorption.
Handling, Storage, & Stability
Storage Architecture
-
Temperature: Store at 2–8°C . Low temperature inhibits spontaneous hydrolysis.
-
Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory. Moisture in the air can slowly hydrolyze the ester, liberating 4-fluorophenylacetic acid (corrosive solid) and isobutylene.[1]
-
Container: Borosilicate glass with Teflon-lined caps.[1] Avoid metal containers due to potential corrosion from hydrolysis byproducts.
Incompatibility Matrix
| Incompatible With | Resulting Hazard |
| Strong Acids (HCl, TFA, H₂SO₄) | Rapid evolution of isobutylene gas (Flammable/Pressure).[1] |
| Strong Oxidizers | Potential for vigorous exothermic reaction. |
| Moisture/Water | Slow hydrolysis to parent acid; pH drop over time. |
Experimental Protocol: Controlled Deprotection
Expertise & Experience: The most common use of this compound is the removal of the tert-butyl group to yield the free acid. This is a critical safety step often underestimated.
Objective: Safely remove the tert-butyl group using Trifluoroacetic Acid (TFA) while managing gas evolution.
Reagents:
-
Substrate: tert-Butyl 2-(4-fluorophenyl)acetate (1.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Reagent: Trifluoroacetic Acid (TFA) (10–20 equiv)[1]
-
Scavenger: Triethylsilane (TES) (Optional, 1.1 equiv - prevents t-butyl cation re-alkylation)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration) in a round-bottom flask.
-
Thermal Control: Cool the solution to 0°C using an ice bath. Reason: Controls the rate of isobutylene evolution.
-
Acid Addition: Add TFA dropwise over 10 minutes.
-
Observation: You will see bubbling. This is Isobutylene . Ensure the fume hood sash is low.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor via TLC (Target acid is more polar/lower Rf).
-
Quenching: Concentrate the mixture in vacuo.
-
Critical Step: Do not rotovap to dryness immediately if large excess TFA is present. Co-evaporate with Toluene (3x) to remove residual TFA azeotropically.[1]
-
Mechanistic Workflow & Safety Check
Caption: Acid-catalyzed deprotection pathway highlighting the critical release of isobutylene gas, requiring open-system ventilation.
Exposure Controls & PPE
-
Respiratory: If handling >5g or in a non-ventilated area (not recommended), use a respirator with Organic Vapor (OV) cartridges (NIOSH approved).[1]
-
Hand Protection:
-
Standard: Nitrile gloves (0.11 mm) are sufficient for splash protection.[1]
-
Immersion: If dissolving in DCM/TFA, use Laminate film (Silver Shield) gloves, as DCM permeates nitrile rapidly.
-
-
Eye Protection: Chemical safety goggles.[5] Face shield required if performing the TFA deprotection on >10g scale due to potential for "bumping" during gas evolution.
Disposal Considerations
Do not dispose of down the drain.
-
Hydrolysis: The compound should be treated as a solvent-based organic waste.
-
Incineration: High-temperature incineration equipped with a scrubber is required to manage the Hydrogen Fluoride (HF) generated from the combustion of the fluorophenyl ring.
-
Classification: Waste code D001 (Ignitable) and potentially halogenated organic waste.
References
-
Compound Identification: Cal-Pac Lab. (2024).[1] tert-Butyl 2-(4-fluorophenyl)acetate Product Specification. Retrieved from
-
Structural Analog Data: Sigma-Aldrich. (2024).[1] Safety Data Sheet for 4-Fluorophenylacetic acid. Retrieved from
- Deprotection Mechanism: Crosignani, S., et al. (2004). Polymer-supported reagents for the deprotection of tert-butyl esters.
-
General Handling of Fluorinated Esters: ECHA (European Chemicals Agency).[1] Registration Dossier for Fluorinated Phenylacetates. Retrieved from [1]
Sources
- 1. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 67235210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-fluorobenzoate | C11H13FO2 | CID 2736444 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to tert-Butyl 2-(4-fluorophenyl)acetate: Synthesis, Sourcing, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sterically influential groups like tert-butyl esters into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] tert-Butyl 2-(4-fluorophenyl)acetate (CAS No: 122464-91-3) is a functionalized building block that embodies this principle. The 4-fluorophenyl moiety is a common feature in a variety of pharmaceuticals, where the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[2] The tert-butyl ester group, on the other hand, serves as a sterically hindered and acid-labile protecting group for the carboxylic acid, which can be advantageous in multi-step syntheses.[3]
This technical guide provides a comprehensive overview of tert-butyl 2-(4-fluorophenyl)acetate, with a focus on its synthesis, sourcing challenges, and potential applications as a key intermediate in pharmaceutical research and development.
Sourcing and Availability
A thorough investigation of the chemical supplier landscape reveals that tert-Butyl 2-(4-fluorophenyl)acetate is not a readily available, off-the-shelf compound. Major chemical suppliers do not typically list this specific molecule as a stock item. This scarcity necessitates that researchers and drug development professionals consider custom synthesis as the primary means of acquisition. Several companies specializing in custom chemical synthesis can be contracted to produce this compound on a scale ranging from milligrams to kilograms. When requesting a custom synthesis, it is crucial to provide the CAS number (122464-91-3) and desired purity specifications.
Synthesis of tert-Butyl 2-(4-fluorophenyl)acetate
Given its limited commercial availability, the in-house synthesis of tert-butyl 2-(4-fluorophenyl)acetate is a practical approach for many research laboratories. The primary challenge in synthesizing tert-butyl esters lies in the steric hindrance of the tert-butyl group and the propensity for elimination reactions under harsh acidic conditions. Therefore, mild esterification methods are preferred. The Steglich esterification is a particularly suitable method for this transformation.[4][5]
Recommended Synthetic Pathway: Steglich Esterification
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the esterification under mild, neutral conditions.[6] This method is well-suited for sterically hindered alcohols like tert-butanol.
The reaction proceeds through the activation of the carboxylic acid (4-fluorophenylacetic acid) by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a more reactive acylpyridinium species. Finally, tert-butanol attacks the acylpyridinium intermediate to form the desired ester and releases the catalyst. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.
Caption: Synthetic pathway for tert-Butyl 2-(4-fluorophenyl)acetate via Steglich esterification.
Detailed Experimental Protocol
Materials:
-
4-Fluorophenylacetic acid (CAS: 405-50-5)
-
tert-Butanol (CAS: 75-65-0)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (CAS: 538-75-0)
-
4-(Dimethylamino)pyridine (DMAP) (CAS: 1122-58-3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenylacetic acid (1 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude tert-butyl 2-(4-fluorophenyl)acetate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DCC is a potent skin sensitizer and should be handled with extreme care.[7][8]
-
Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[11][12][13][14][15][16][17][18][19][20]
Physicochemical Properties
| Property | Value |
| CAS Number | 122464-91-3 |
| Molecular Formula | C₁₂H₁₅FO₂ |
| Molecular Weight | 210.25 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Applications in Research and Drug Development
The 4-fluorophenylacetic acid moiety is a key structural element in a range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, highlighting the potential utility of tert-butyl 2-(4-fluorophenyl)acetate as a versatile intermediate.
Intermediate in the Synthesis of Anticancer Agents
Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[21][22][23][24] These studies indicate that the 4-fluorophenylacetyl scaffold can serve as a pharmacophore for the development of novel anticancer agents. tert-Butyl 2-(4-fluorophenyl)acetate can be a crucial starting material for the synthesis of such amide derivatives, where the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling with various amines.
Building Block for CCR5 Receptor Antagonists
The 4-fluorophenylacetic acid core is also instrumental in the development of antagonists for the human CCR5 receptor.[2] CCR5 is a key co-receptor for HIV-1 entry into host cells, making its antagonists a significant class of anti-HIV-1 agents. The synthesis of these complex molecules often requires multi-step procedures where a protected form of the 4-fluorophenylacetic acid, such as its tert-butyl ester, is beneficial to avoid unwanted side reactions.
Conclusion
tert-Butyl 2-(4-fluorophenyl)acetate is a valuable, albeit not readily commercially available, building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its synthesis, primarily through mild esterification methods like the Steglich protocol, is a feasible undertaking for a well-equipped organic chemistry laboratory. The presence of the 4-fluorophenyl moiety suggests its potential as a key intermediate in the development of novel therapeutics, including anticancer agents and antivirals. This guide provides the essential information for researchers and drug development professionals to source, synthesize, and utilize this versatile compound in their research endeavors.
References
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Penta. (2025, January 23). Safety Data Sheet: tert-Butanol. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: tert-Butanol. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
-
Fisher Scientific. (2010, January 4). SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010, January 4). SAFETY DATA SHEET: 4-(Dimethylamino)pyridine. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 4-(Dimethylamino)pyridine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 4-Fluorophenylacetic acid. Retrieved from [Link]
-
Loba Chemie. (2024, June 3). tert-BUTANOL FOR SYNTHESIS. Retrieved from [Link]
-
Pharmaresearch. (2026, February 19). The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 2-((4R,6S)-6-(2-(2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. Retrieved from [Link]
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 429–435.
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
- Google Patents. (n.d.). RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.
- Sharma, S., Maurya, S. K., & Singh, R. K. (2023).
- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
-
Google Patents. (n.d.). WO2000049014A1 - Process for the production of tert-butyl (e)-(6-[2- [4-(4-fluorophenyl) -6-isopropyl-2-[ methyl (methylsulfonyl) amino] pyrimidin-5-yl] vinyl](4r, 6s)-2,2-dimethyl[11][25]dioxan-4-. Retrieved from
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 429–435.
- Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72.
-
Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
- Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
-
Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester. Retrieved from [Link]
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- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
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- 19. carlroth.com [carlroth.com]
- 20. lobachemie.com [lobachemie.com]
- 21. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. carlroth.com:443 [carlroth.com:443]
A Tale of Two Esters: A Senior Application Scientist's Guide to tert-butyl and methyl 2-(4-fluorophenyl)acetate
Foreword for the Modern Researcher
In the intricate landscape of drug discovery and fine chemical synthesis, the selection of seemingly minor structural motifs can cast a long shadow over the efficiency of a synthetic route and the ultimate viability of a lead candidate. The choice between a tert-butyl and a methyl ester of the same carboxylic acid core, specifically 2-(4-fluorophenyl)acetic acid, is a case in point. While both esters serve as derivatives of a valuable synthetic building block, their divergent steric and electronic properties dictate profoundly different behaviors in chemical transformations. This guide eschews a rudimentary overview in favor of a deep, mechanistic exploration of these differences, providing the field-proven insights necessary for strategic synthetic planning and informed decision-making in the laboratory.
I. At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between tert-butyl 2-(4-fluorophenyl)acetate and methyl 2-(4-fluorophenyl)acetate lies in the nature of the esterifying alcohol. The methyl ester possesses a sterically unhindered primary methyl group, while the tert-butyl ester features a bulky tertiary butyl group. This seemingly simple substitution has significant consequences for the molecule's physical and chemical properties.
| Property | tert-Butyl 2-(4-fluorophenyl)acetate | Methyl 2-(4-fluorophenyl)acetate | Rationale for Differences |
| Molecular Formula | C₁₂H₁₅FO₂ | C₉H₉FO₂ | Addition of a C₃H₆ fragment in the tert-butyl group. |
| Molecular Weight | 210.25 g/mol | 168.17 g/mol | The tert-butyl group is significantly larger than the methyl group. |
| Physical Form | Liquid (predicted) | Liquid | Both are relatively small molecules with low melting points. |
| Boiling Point | Higher (predicted) | 211 °C at 760 mmHg | Increased van der Waals forces due to the larger size and surface area of the tert-butyl group lead to a higher boiling point. |
| Solubility | More soluble in nonpolar organic solvents | Soluble in common organic solvents | The larger, more lipophilic tert-butyl group increases solubility in nonpolar environments. |
| Steric Hindrance | High | Low | The three methyl groups of the tert-butyl moiety create significant steric bulk around the ester carbonyl and the ether oxygen. |
II. Synthesis Strategies: A Divergence in Approach
The steric bulk of the tert-butyl group necessitates different synthetic strategies compared to the straightforward synthesis of the methyl ester.
A. Synthesis of Methyl 2-(4-fluorophenyl)acetate: The Classic Fischer Esterification
The synthesis of methyl 2-(4-fluorophenyl)acetate is typically achieved via a classic Fischer esterification, a well-established and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]
Experimental Protocol: Fischer Esterification of 4-Fluorophenylacetic Acid with Methanol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenylacetic acid (1.0 eq.).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq.), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05-0.1 eq.) or p-toluenesulfonic acid.
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl 2-(4-fluorophenyl)acetate.
Caption: Fischer esterification workflow for methyl 2-(4-fluorophenyl)acetate.
B. Synthesis of tert-Butyl 2-(4-fluorophenyl)acetate: Overcoming Steric Hindrance
Direct Fischer esterification with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination (dehydration) under strongly acidic conditions. Therefore, alternative methods are employed. A common and effective method involves the reaction of the carboxylic acid with a tert-butylating agent.
Experimental Protocol: tert-Butylation using a tert-Butylating Agent
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenylacetic acid (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add a tert-butylating agent such as tert-butyl 2,2,2-trichloroacetimidate (1.1 eq.) or by using a method with a catalytic amount of a strong acid like Tf₂NH with tert-butyl acetate as both the reagent and solvent.[4]
-
Catalyst Addition: If using the trichloroacetimidate method, add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure tert-butyl 2-(4-fluorophenyl)acetate.
Caption: General workflow for the synthesis of tert-butyl esters.
III. The Core of the Matter: A Comparative Analysis of Chemical Reactivity
The most significant divergence between these two esters lies in their reactivity, particularly in hydrolysis reactions. This difference is a direct consequence of the steric and electronic properties of the methyl versus the tert-butyl group.
A. Hydrolysis: Two Distinct Mechanistic Pathways
1. Methyl Ester Hydrolysis: The BAC2 and AAC2 Mechanisms
The hydrolysis of methyl 2-(4-fluorophenyl)acetate typically proceeds through a bimolecular acyl-oxygen cleavage mechanism.
-
Base-Catalyzed (Saponification - BAC2): This is an essentially irreversible process where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the methoxide ion. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt, driving the reaction to completion.
-
Acid-Catalyzed (AAC2): This is a reversible process. The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of methanol to yield the carboxylic acid.
Caption: Hydrolysis mechanisms for methyl 2-(4-fluorophenyl)acetate.
2. tert-Butyl Ester Hydrolysis: The AAL1 Mechanism and Resistance to Base
The reactivity of tert-butyl 2-(4-fluorophenyl)acetate is dominated by the steric bulk of the tert-butyl group.
-
Base-Catalyzed (Saponification): The tert-butyl ester is highly resistant to base-catalyzed hydrolysis. The significant steric hindrance presented by the three methyl groups of the tert-butyl moiety effectively shields the carbonyl carbon from nucleophilic attack by the hydroxide ion.
-
Acid-Catalyzed (AAL1): In stark contrast to its stability under basic conditions, the tert-butyl ester is readily cleaved under acidic conditions. The mechanism here is fundamentally different from that of the methyl ester. It proceeds via a unimolecular alkyl-oxygen cleavage (AAL1). The reaction is initiated by protonation of the ester oxygen, followed by the departure of the very stable tert-butyl carbocation. This carbocation is then quenched by water or another nucleophile. The ease of this reaction is a cornerstone of its use as a protecting group.
Sources
Methodological & Application
Synthesis of tert-Butyl 2-(4-fluorophenyl)acetate from 4-fluorophenylacetic acid
[1]
Executive Summary & Strategic Analysis
The synthesis of tert-butyl 2-(4-fluorophenyl)acetate is a critical transformation in medicinal chemistry, particularly for protecting carboxylic acids during multi-step syntheses of fluorinated pharmaceuticals (e.g., dipeptidyl peptidase-IV inhibitors). The tert-butyl ester moiety provides excellent stability against nucleophilic attack and basic hydrolysis, while remaining selectively cleavable under acidic conditions (e.g., TFA or HCl).
This guide presents three validated protocols tailored to different operational scales and safety requirements:
-
Method A (High-Throughput/Lab Scale): tert-Butyl Acetate Transesterification. Best for rapid, high-yield synthesis without gas handling.
-
Method B (Green/Safety-Focused):
/ DMAP Activation.[1] Ideal for avoiding strong mineral acids and specialized pressure equipment. -
Method C (Industrial Scale-Up): Isobutylene Acid-Catalyzed Addition. The most cost-effective route for kilogram-scale production.
Retrosynthetic Logic & Strategy
The transformation relies on the nucleophilic substitution of the carboxylic acid hydroxyl group with a bulky tert-butyl group. Direct esterification (Fisher) is inefficient due to the steric bulk of tert-butanol and the reversibility of the reaction. Therefore, we utilize methods that drive equilibrium via stable leaving groups (Method A), reactive anhydrides (Method B), or carbocation capture (Method C).
Caption: Decision matrix for synthetic routes based on scale and available equipment.
Method A: Transesterification with tert-Butyl Acetate (Recommended)
This protocol utilizes tert-butyl acetate as both the reagent and solvent, catalyzed by perchloric acid. It is operationally simple and avoids the handling of gaseous isobutylene or expensive
Mechanism: Acid-catalyzed transesterification driven by the solvent excess. Suitability: Research labs, gram-scale synthesis.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role | CAS No. |
| 4-Fluorophenylacetic acid | 1.0 | Substrate | 405-50-5 |
| tert-Butyl Acetate | Solvent (~0.2 M) | Reagent/Solvent | 540-88-5 |
| Perchloric Acid (70%) | 1.5 | Catalyst | 7601-90-3 |
| Dichloromethane (DCM) | - | Extraction Solvent | 75-09-2 |
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-fluorophenylacetic acid (10.0 mmol, 1.54 g) in tert-butyl acetate (50 mL).
-
Catalyst Addition: Cool the suspension to 0°C using an ice bath. Carefully add perchloric acid (70%, 15.0 mmol, ~1.3 mL) dropwise over 5 minutes.
-
Caution: Perchloric acid is a strong oxidant. Ensure no organic solids are dry-mixed with it.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 12–18 hours. The solution should become clear as the starting material is consumed.
-
Quenching: Pour the reaction mixture carefully into a separatory funnel containing water (50 mL) and DCM (50 mL).
-
Workup:
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 85–95% Key Reference: Synthesis of tert-butyl esters using tert-butyl acetate/HClO4. [See Reference 1, 2]
Method B: Activation with Di-tert-butyl Dicarbonate ( )[2][5][7]
This method is ideal when avoiding strong mineral acids is necessary. It utilizes DMAP to activate
Mechanism: DMAP-catalyzed attack of the carboxylate on
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 4-Fluorophenylacetic acid | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 2.0 | Reagent |
| DMAP | 0.1 - 0.3 | Catalyst |
| tert-Butanol | 1.0 - 1.5 | Nucleophile (Optional*) |
| THF or DCM | Solvent | Solvent |
*Note:
Step-by-Step Protocol
-
Setup: Dissolve 4-fluorophenylacetic acid (10 mmol) in anhydrous DCM (40 mL) or THF .
-
Reagent Addition: Add
(20 mmol) and tert-butanol (15 mmol). -
Catalysis: Add DMAP (1.0 mmol) in one portion.
-
Observation: Gas evolution (
) will occur immediately. Ensure the system is vented (e.g., via a needle or drying tube).
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of acid).[6]
-
Workup: Dilute with diethyl ether or DCM. Wash with 1M HCl (to remove DMAP), saturated
, and brine . -
Isolation: Dry over
, filter, and concentrate.
Expected Yield: 75–85% Key Reference: DMAP-catalyzed esterification with dicarbonates. [See Reference 3]
Method C: Acid-Catalyzed Addition of Isobutylene (Scale-Up)
For multi-gram to kilogram scale synthesis, this method is most cost-effective. It involves the addition of the carboxylic acid across the double bond of isobutylene.
Protocol Overview
-
Setup: Use a pressure-rated glass bottle or autoclave.
-
Reaction: Dissolve 4-fluorophenylacetic acid in DCM or Diethyl Ether . Cool to -10°C.
-
Addition: Condense Isobutylene gas (excess, typically 2-5 equiv) into the vessel. Add catalytic Conc.
(0.1 equiv). -
Execution: Seal the vessel and stir at Room Temperature for 24–48 hours.
-
Safety Note: Pressure will build up. Use a blast shield.
-
Workup: Carefully vent excess isobutylene (fume hood!). Wash with
as described in Method A.
Quality Control & Characterization
Confirm the identity of the product using NMR spectroscopy. The tert-butyl group provides a characteristic diagnostic signal.
Data Summary Table:
| Technique | Parameter | Expected Signal/Value |
| 1H NMR (300 MHz, | Singlet, 9H (t-Butyl group) | |
| Singlet, 2H (Benzylic | ||
| Multiplet, 4H (Aromatic protons) | ||
| 19F NMR | Singlet (approx shift depending on ref) | |
| Physical State | Appearance | Colorless oil or low-melting white solid |
| Solubility | Solvents | Soluble in DCM, EtOAc, Ether; Insoluble in Water |
Mechanistic Visualization (Method B)
Caption: Simplified mechanistic flow for the DMAP-catalyzed decarboxylative esterification.
Troubleshooting & Safety
-
Incomplete Conversion: If Method A stalls, add an additional 0.2 equiv of
. For Method B, slight heating to 35°C can accelerate the reaction. -
Hydrolysis: tert-Butyl esters are acid-sensitive. Ensure the organic layer is fully neutralized with
before concentration. Traces of acid during rotary evaporation can cleave the ester. -
Safety (Perchloric Acid): Never distill mixtures containing perchloric acid and organic matter. Use dilute solutions and quench thoroughly.
References
-
Synthesis and Biological Evaluation of tert-Butyl Ester... (Experimental Section) Source:National Institutes of Health (PMC) Protocol: Detailed experimental for tert-butyl acetate/HClO4 method (Compound 42). URL:[Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids...
and DMAP.[1][6][8] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. US3979474A - Process for separating isobutylene from C4 hydrocarbon mixtures - Google Patents [patents.google.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Protocol for the Heterogeneous Catalytic Esterification of 4-Fluorophenylacetic Acid Using Isobutylene
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of tert-butyl 2-(4-fluorophenyl)acetate. The procedure leverages the direct, atom-economical addition of isobutylene to 4-fluorophenylacetic acid, utilizing Amberlyst-15, a recyclable heterogeneous acid catalyst. This method circumvents the equilibrium limitations and aqueous work-up associated with traditional Fischer esterification, offering high yields and operational simplicity.[1] The tert-butyl ester product is a valuable intermediate in pharmaceutical synthesis, serving as a key building block where the carboxylic acid moiety requires temporary protection.[2][3] This document details the underlying reaction mechanism, a step-by-step experimental procedure, safety protocols, product characterization, and troubleshooting, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The protection of carboxylic acids is a fundamental strategy in the multi-step synthesis of complex molecules and active pharmaceutical ingredients (APIs). Among various protecting groups, the tert-butyl (t-Bu) ester is distinguished by its high stability under a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis) and its facile, selective removal under mild acidic conditions.[3] This orthogonal reactivity is critical for achieving high yields in complex synthetic routes.
Traditionally, tert-butyl esters are formed through methods requiring strong acids and stoichiometric dehydrating agents or via transesterification, which can be inefficient. The direct addition of isobutylene to a carboxylic acid represents a superior strategy. This reaction is not an equilibrium process like Fischer esterification, which produces water as a byproduct and requires forcing conditions to drive to completion.[4][5] Instead, it proceeds via the irreversible trapping of a tert-butyl carbocation, leading to near-quantitative conversion and simplifying product purification.
The choice of catalyst is paramount for process efficiency and sustainability. While strong mineral acids like sulfuric acid or trifluoromethanesulfonic acid are effective[6], they pose challenges in separation, neutralization, and waste disposal. Here, we employ Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, as a heterogeneous catalyst.[7][8] Its advantages are manifold:
-
Ease of Separation: The solid catalyst is removed by simple filtration, eliminating aqueous work-up.
-
Reduced Corrosion: It is less corrosive than mineral acids.
-
Recyclability: The catalyst can be recovered, washed, and reused, aligning with green chemistry principles.[8]
-
High Activity: It demonstrates excellent catalytic activity for esterification reactions.[9][10][11]
Reaction Mechanism
The reaction proceeds through an acid-catalyzed electrophilic addition mechanism. The key steps are outlined below:
-
Carbocation Formation: The sulfonic acid groups on the Amberlyst-15 resin protonate isobutylene, a highly reactive alkene, to form a stable tertiary carbocation.
-
Nucleophilic Attack: The carboxylic acid oxygen of 4-fluorophenylacetic acid acts as a nucleophile, attacking the electrophilic tert-butyl carbocation.
-
Deprotonation: The resulting protonated ester intermediate is deprotonated, regenerating the acid catalyst and yielding the final tert-butyl ester product.
Diagram 1: Mechanism of Amberlyst-15 catalyzed esterification.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Fluorophenylacetic acid | ≥98% | Standard Supplier | Irritant.[12] |
| Isobutylene | ≥99% | Gas Supplier | Extremely flammable gas.[13][14] |
| Amberlyst-15 (H⁺ form) | Ion Exchange Resin | Standard Supplier | Dry form recommended. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Volatile and toxic. |
| Saturated Sodium Bicarbonate | ACS Grade | Standard Supplier | Aqueous solution (NaHCO₃). |
| Saturated Sodium Chloride (Brine) | ACS Grade | Standard Supplier | Aqueous solution (NaCl). |
| Anhydrous Magnesium Sulfate | ACS Grade | Standard Supplier | Drying agent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Supplier | For NMR analysis. |
Equipment
-
Three-neck round-bottom flask or a pressure-rated glass vessel
-
Magnetic stirrer and stir bars
-
Condenser with a gas inlet/outlet adapter
-
Gas dispersion tube (fritted glass)
-
Low-temperature thermometer
-
Isobutylene gas cylinder with a two-stage regulator and flowmeter
-
Ice-water bath
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel or similar)
-
NMR Spectrometer (≥300 MHz)
Safety Precautions
-
Isobutylene: This is an extremely flammable gas that can form explosive mixtures with air.[15][16] It is also a simple asphyxiant at high concentrations.[17] All operations must be conducted in a well-ventilated chemical fume hood, away from any sources of ignition.[13] Ensure all equipment is properly grounded to prevent static discharge.
-
4-Fluorophenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle exclusively in a fume hood.
-
Pressure: While this protocol is designed for atmospheric pressure, improper setup can lead to pressure buildup. Ensure the system is not closed and has a safe vent to the back of the fume hood.
Step-by-Step Procedure
-
Catalyst Preparation: If the Amberlyst-15 is new, wash it sequentially with methanol and then dichloromethane to remove any impurities. Dry the resin under vacuum at 60 °C for 12 hours. Store in a desiccator.
-
Reaction Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a gas dispersion tube connected to the isobutylene cylinder via a flowmeter, a low-temperature thermometer, and a condenser. Vent the condenser outlet to the back of the fume hood.
-
Charging Reagents: To the flask, add 4-fluorophenylacetic acid (e.g., 10.0 g, 64.9 mmol) and anhydrous dichloromethane (200 mL).
-
Catalyst Addition: Add the pre-dried Amberlyst-15 resin (1.5 g, ~15% w/w of the acid).
-
Initiating Reaction: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Isobutylene Addition: Begin bubbling isobutylene gas through the suspension at a slow but steady rate (e.g., 1-2 bubbles per second). A slight excess is required, but a large excess should be avoided for safety and economic reasons.
-
Reaction Monitoring: Continue the reaction at 0-5 °C for 4-6 hours. Monitor the reaction's progress by periodically taking a small aliquot, filtering out the catalyst, and analyzing by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) to observe the disappearance of the starting carboxylic acid.
-
Reaction Quench: Once the reaction is complete, stop the flow of isobutylene and remove the ice bath. Allow the mixture to warm to room temperature while gently bubbling nitrogen through it for 15 minutes to displace any remaining isobutylene.
-
Catalyst Removal: Remove the Amberlyst-15 catalyst by vacuum filtration. Wash the recovered catalyst with fresh DCM; it can be dried and stored for reuse.[8]
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove any trace of unreacted acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Product Isolation: The resulting crude product is typically of high purity. If further purification is needed, it can be performed via flash column chromatography on silica gel.
Diagram 2: Experimental workflow for synthesis.
Characterization and Expected Results
The final product, tert-butyl 2-(4-fluorophenyl)acetate, is expected to be a colorless to pale yellow oil.
-
Yield: 85-95%
-
Purity: >97% (as determined by NMR)
Analytical Data
The following table summarizes the expected NMR spectroscopic data for the product, which should be used to confirm its identity and purity.
| Analysis | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.25 (m, 2H, Ar-H), ~7.00 (m, 2H, Ar-H), ~3.50 (s, 2H, CH₂), ~1.45 (s, 9H, C(CH₃)₃) |
| (400 MHz, CDCl₃) | Multiplicity | m = multiplet, s = singlet |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~170 (C=O), ~162 (d, ¹JCF, C-F), ~131 (d, ³JCF, C-CH₂), ~130 (d, ⁴JCF, Ar-CH), ~115 (d, ²JCF, Ar-CH), ~81 (O-C(CH₃)₃), ~40 (CH₂), ~28 (C(CH₃)₃) |
| (101 MHz, CDCl₃) | Coupling | d = doublet |
Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.[18][19][20]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated catalyst (e.g., wet). 3. Inefficient delivery of isobutylene. | 1. Extend reaction time; ensure temperature is maintained. 2. Ensure catalyst is properly dried before use. 3. Check for leaks in the gas line; ensure good dispersion with vigorous stirring. |
| Low Yield | 1. Loss of volatile isobutylene. 2. Product loss during aqueous work-up. 3. Incomplete reaction. | 1. Ensure the reaction is sufficiently cooled (0 °C) to minimize gas loss. 2. Perform extractions carefully; ensure pH of aqueous layer is basic after NaHCO₃ wash. 3. See "Incomplete Reaction" above. |
| Polymerization of Isobutylene | 1. Reaction temperature is too high. 2. Use of overly aggressive acid catalyst. | 1. Maintain the reaction temperature strictly at 0-5 °C. 2. Amberlyst-15 is generally mild; if using other catalysts, consider a less acidic one.[16] |
References
-
ARKAT USA. (n.d.). Amberlyst-15 in organic synthesis. ARKIVOC. [Link]
-
Research India Publications. (n.d.). Ion Exchangers as Catalyst in Esterification Reaction: A Review. [Link]
-
RSC Publishing. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate. [Link]
-
Oxford Academic. (n.d.). Purification and Characterization of tert-Butyl Ester-hydrolyzing Lipase from Burkholderia sp. YY62. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Pal, R., Sarkar, T., & Khasnobis, S. (2012). Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. [Link]
-
MATEC Web of Conferences. (2018). The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. [Link]
-
Alime, M., & Hozgun, C. (2012). Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst. [Link]
-
PubMed. (2002). Purification and characterization of tert-butyl ester-hydrolyzing lipase from Burkholderia sp. YY62. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Le, H. V., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]
-
Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. [Link]
-
Poveda, A., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
Linde. (2023). Isobutylene Safety Data Sheet. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Airgas. (2021). Isobutylene Safety Data Sheet. [Link]
-
Royal Society of Chemistry. (2024). Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities. [Link]
-
Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]
- Google Patents. (n.d.).
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ResearchGate. (n.d.). Synthesis of Isobutylene and Its Use in Esterification Reactions. [Link]
- Google Patents. (n.d.). US4921999A - Method for making tertiary butyl esters.
- Google Patents. (n.d.).
-
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Application Notes and Protocols: A Guide to the Palladium-Catalyzed α-Arylation of tert-Butyl 2-(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Aryl Esters
The construction of α-aryl esters is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a wide array of pharmaceuticals, most notably the 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen, naproxen, and flurbiprofen.[1][2][3] The direct α-arylation of ester enolates has emerged as a powerful and efficient method for creating these crucial carbon-carbon bonds, offering a more convergent and atom-economical alternative to classical multi-step approaches.[4][5]
This application note provides a detailed guide to the palladium-catalyzed α-arylation of tert-butyl 2-(4-fluorophenyl)acetate. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The tert-butyl ester is often employed due to its steric bulk, which can favor mono-arylation and its susceptibility to cleavage under acidic conditions to furnish the corresponding carboxylic acid.[6][7]
Mechanistic Insights: The Palladium Catalytic Cycle
The α-arylation of esters is a testament to the power of palladium catalysis, primarily proceeding through a cycle analogous to the well-established Buchwald-Hartwig amination.[8][9][10] The catalytic cycle involves the interplay of a palladium precursor, a sterically demanding and electron-rich phosphine ligand, a base, and the two coupling partners.
The currently accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) species, generated in situ from a palladium precatalyst, undergoes oxidative addition with the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging activation of the aryl halide bond.[11][12][13]
-
Deprotonation and Transmetalation: A strong base deprotonates the α-carbon of the ester, forming a reactive enolate. This enolate then displaces the halide on the Pd(II) center in a transmetalation step, generating an arylpalladium(II) enolate complex.[4][14]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the enolate fragment on the palladium center couple, forming the new C-C bond of the α-arylated ester and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
The selection of the base is crucial; it must be strong enough to deprotonate the ester without promoting side reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is a commonly employed base for this purpose.[7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the palladium-catalyzed α-arylation of esters.
Experimental Protocol: α-Arylation of tert-Butyl 2-(4-fluorophenyl)acetate
This protocol is a representative procedure adapted from established methods for the α-arylation of esters.[6][7] Researchers should optimize conditions for their specific aryl halide coupling partner.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration/Purity | Supplier | Notes |
| tert-Butyl 2-(4-fluorophenyl)acetate | C₁₂H₁₅FO₂ | 210.25 | >98% | e.g., Sigma-Aldrich | Starting ester. |
| Aryl Bromide/Chloride | Ar-X | Varies | >98% | Various | The coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | >98% | Various | Palladium precursor. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | >97% | Various | Alternative Pd(0) precursor. |
| Bulky Phosphine Ligand (e.g., RuPhos) | C₃₀H₄₅N₂OP | 496.67 | >98% | Various | See ligand selection notes. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | 1.0 M in THF | Various | Strong, non-nucleophilic base. |
| Anhydrous Toluene | C₇H₈ | 92.14 | Dri-Solv | Various | Reaction solvent. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Anhydrous | Various | For workup. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Saturated | N/A | For quenching. |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | Saturated | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Various | Drying agent. |
Ligand Selection
The choice of phosphine ligand is paramount for a successful reaction. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps.[6][12] Examples of effective ligands include:
-
RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
BrettPhos: 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl
Step-by-Step Procedure
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1.5-3 mol%).
-
Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Add the aryl halide (1.0 equiv) and tert-butyl 2-(4-fluorophenyl)acetate (1.2-1.5 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
Reaction Execution:
-
Slowly add the LiHMDS solution (1.5-2.0 equiv) dropwise via syringe at room temperature. The reaction mixture may change color.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.[7] Reaction times can vary from 30 minutes to several hours.[6]
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-arylated product.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the α-arylation procedure.
Troubleshooting and Key Considerations
-
Di-arylation: The formation of a di-arylated product can be a significant side reaction. Using a bulky ester like tert-butyl acetate and carefully controlling the stoichiometry of the reactants can help minimize this.[6]
-
Base Sensitivity: The use of a strong base like LiHMDS may not be compatible with all functional groups on the aryl halide. In such cases, alternative methods employing zinc enolates or silyl ketene acetals under more neutral conditions can be explored.[14][15]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the setup and reaction is crucial for catalytic activity.
-
Ligand Purity: The purity of the phosphine ligand can significantly impact the reaction outcome. It is advisable to use high-purity ligands.
-
Solvent Choice: While toluene is common, other aprotic solvents like THF or dioxane can also be used and may influence the reaction rate and selectivity.[16]
Conclusion
The palladium-catalyzed α-arylation of tert-butyl 2-(4-fluorophenyl)acetate is a robust and versatile method for the synthesis of valuable α-aryl esters. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the choice of ligand and base, researchers can efficiently access a diverse range of compounds with significant potential in pharmaceutical and materials science. This protocol serves as a foundational guide, and further optimization may be necessary to achieve the best results for specific substrate combinations.
References
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Organic Letters, 11(8), 1773–1775. [Link]
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Donohoe, T. J., et al. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 14(2), 454-474. [Link]
-
Hutchings-Goetz, L., Yang, C., & Snaddon, T. N. (2017). Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles. ACS Catalysis, 7(10), 6838–6842. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]
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Marques, M. M. B. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Highlights. [Link]
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Ustyuzhanin, A. O., et al. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions. Russian Journal of Organic Chemistry, 61(7), 821–831. [Link]
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Karsten, K., & Sundermeier, M. (2021). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. CHIMIA International Journal for Chemistry, 75(4), 268-273. [Link]
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Tundo, P., & Selva, M. (2002). 2-phenylpropionic acid. Organic Syntheses, 79, 127. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
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Zhang, H., & Hartwig, J. F. (2017). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 139(44), 15681–15684. [Link]
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Christensen, M., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
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Ishii, A., et al. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical & Pharmaceutical Bulletin, 53(5), 524-528. [Link]
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Reddy, K. S. (2004). Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. Dissertations. [Link]
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Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Reddit user lIamachemist. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
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De Vincentiis, F., et al. (2006). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 36(19), 2865-2873. [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]
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Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 1-13. [Link]
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Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
-
Hama, T., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176-11177. [Link]
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Cumpstey, I., et al. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 30(5), 1234. [Link]
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Pérez-Gárcias, A., et al. (2020). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. The Journal of Organic Chemistry, 85(16), 10584-10593. [Link]
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Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996-8002. [Link]
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Donohoe, T. J., et al. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 14(2), 454-474. [Link]
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Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
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Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(3), 512-515. [Link]
-
Donohoe, T. J., et al. (2012). Optimization of the arylation conditions. ResearchGate. [Link]
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Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(3), 512-515. [Link]
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Corless, V. (2016). Revitalizing palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. RSC Blogs. [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
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Tissot, M., & Alexakis, A. (2010). A palladium-catalysed enolate alkylation cascade for the formation of adjacent quaternary and tertiary stereocentres. Nature Chemistry, 2(9), 747-750. [Link]
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Chem-Impex. (n.d.). Tert-Butyl 2-(3-Cyano-4-Fluorophenyl)Acetate. [Link]
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Ottolina, G., et al. (2004). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Tetrahedron: Asymmetry, 15(12), 1899-1902. [Link]
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PubChemLite. (n.d.). Tert-butyl 2-amino-2-(4-fluorophenyl)acetate (C12H16FNO2). [Link]
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Pharmaffiliates. (n.d.). tert-Butyl 2-((4R,6S)-6-(2-(2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. [Link]
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Hartwig Group. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. [Link]
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Wang, C., et al. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature Communications, 10(1), 3984. [Link]
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Gemo, M., et al. (2020). Direct Arylation of Thiophenes in Continuous Flow. The Journal of Organic Chemistry, 85(15), 9875-9883. [Link]
-
Anderson, K. W., et al. (2006). α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]
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Application Note: Strategic Utilization of tert-Butyl 2-(4-fluorophenyl)acetate in Pharmaceutical Drug Discovery
Executive Summary
This application note details the strategic implementation of tert-Butyl 2-(4-fluorophenyl)acetate (CAS 68825-45-6) as a high-value building block in medicinal chemistry. This compound serves a dual function: it introduces a metabolically stable 4-fluorophenyl moiety—critical for modulating lipophilicity and blocking metabolic oxidation—while providing a sterically bulky tert-butyl ester protecting group. This guide provides validated protocols for alpha-alkylation and chemoselective deprotection, enabling researchers to synthesize complex bioactive scaffolds such as NSAID analogs, kinase inhibitors, and CRTH2 antagonists with high precision.
Compound Profile and Properties
The selection of tert-butyl 2-(4-fluorophenyl)acetate is often driven by the need to balance synthetic robustness with downstream biological efficacy.
| Property | Specification |
| Chemical Name | tert-Butyl 2-(4-fluorophenyl)acetate |
| CAS Number | 68825-45-6 |
| Molecular Formula | C₁₂H₁₅FO₂ |
| Molecular Weight | 210.25 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water |
| Key Moiety | 4-Fluorophenyl: Increases metabolic stability (blocks para-oxidation) and lipophilicity.tert-Butyl Ester: Prevents nucleophilic attack at carbonyl; directs reaction to |
Strategic Rationale in Drug Design
The "Fluorine Effect" in Medicinal Chemistry
The 4-fluorophenyl group is a privileged substructure in drug discovery. Fluorine is a bioisostere of hydrogen but with significantly higher electronegativity and lipophilicity.
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the para-position resistant to Cytochrome P450-mediated hydroxylation.
-
Lipophilicity Modulation: Substitution of H with F typically increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
The tert-Butyl Advantage
Unlike methyl or ethyl esters, the tert-butyl group provides significant steric bulk.
-
Suppression of Claisen Condensation: During enolate formation, the bulky tert-butyl group prevents self-condensation (Claisen reaction), a common side reaction with smaller esters.
-
Orthogonal Deprotection: It is stable to basic hydrolysis (saponification) and nucleophilic attack but is cleanly removed under acidic conditions (TFA, HCl), allowing for orthogonal protection strategies in the presence of base-sensitive groups.
Experimental Protocols
Protocol A: Regioselective -Alkylation
Objective: To introduce a carbon substituent at the benzylic position via enolate chemistry. Mechanism: Deprotonation by a non-nucleophilic base (LiHMDS) followed by S_N2 attack on an alkyl halide.
Reagents:
-
Substrate: tert-Butyl 2-(4-fluorophenyl)acetate (1.0 equiv)
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.1 equiv)
-
Electrophile: Alkyl halide (R-X) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under nitrogen/argon atmosphere. Add anhydrous THF (concentration ~0.2 M relative to substrate).
-
Cooling: Cool the solvent to -78 °C (dry ice/acetone bath).
-
Base Addition: Add LiHMDS (1.1 equiv) dropwise via syringe. Stir for 30 minutes at -78 °C.
-
Note: The solution may turn yellow, indicating enolate formation. LiHMDS is preferred over LDA for esters to minimize nucleophilic attack at the carbonyl.
-
-
Substrate Addition: Add tert-butyl 2-(4-fluorophenyl)acetate (dissolved in minimal THF) dropwise to the base. Stir for 45 minutes at -78 °C to ensure complete deprotonation.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Warming: Allow the reaction to warm slowly to 0 °C over 2 hours. Monitor by TLC or LC-MS.
-
Quench: Quench with saturated aqueous NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Acidic Deprotection
Objective: To cleave the tert-butyl ester to yield the free carboxylic acid without affecting other functional groups. Mechanism: Acid-catalyzed E1 elimination releasing isobutylene.
Reagents:
-
Substrate: Alkylated tert-butyl ester
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent: Dichloromethane (DCM)
-
Scavenger (Optional): Triethylsilane (TES) (if carbocation-sensitive groups are present)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in DCM (0.1 M).
-
Acid Addition: Add TFA (ratio 1:1 to 1:4 v/v relative to DCM).
-
Tip: For highly sensitive substrates, use ZnBr₂ in DCM as a mild Lewis acid alternative [1].
-
-
Reaction: Stir at room temperature for 1–4 hours. Monitor for the disappearance of the ester peak (LC-MS).
-
Workup:
-
Method A (Volatile): Concentrate in vacuo.[4] Co-evaporate with toluene (3x) to remove residual TFA.
-
Method B (Extraction): Dilute with DCM, wash with water (pH adjustment may be needed depending on the product's pKa).
-
-
Result: The product is the free carboxylic acid, ready for amide coupling or biological testing.
Representative Workflow: Synthesis of a Bioactive Scaffold
The following diagram illustrates a typical medicinal chemistry workflow converting tert-butyl 2-(4-fluorophenyl)acetate into a pharmacologically active amide (e.g., a CRTH2 antagonist or NSAID analog).
Figure 1: Strategic workflow for converting tert-butyl 2-(4-fluorophenyl)acetate into a drug candidate.
Analytical Data & Quality Control
To ensure protocol integrity, the following analytical parameters should be verified:
| Technique | Expected Observation |
| ¹H NMR (CDCl₃) | Ester: Singlet at ~1.4 ppm (9H, t-Bu). Benzylic H: Singlet at ~3.5 ppm (shifts to ~3.7-4.0 ppm after alkylation). Aromatic: Multiplets at 7.0–7.3 ppm (characteristic F-splitting). |
| ¹⁹F NMR | Single peak around -116 ppm (relative to CFCl₃). Useful for tracking the fluorophenyl moiety throughout the synthesis. |
| LC-MS | Ester: often ionizes poorly or shows [M+Na]⁺. Acid: Strong [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. |
References
-
Mild Deprotection of tert-Butyl Esters: Wu, Y. Q., et al. "A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride." Tetrahedron Letters, vol. 41, no. 16, 2000, pp. 2847-2849. Link
-
Alpha-Alkylation Strategy: Grosso, J. A., et al. "Synthesis of the Potent and Selective PDE4 Inhibitor CDP840." The Journal of Organic Chemistry, vol. 65, no. 22, 2000, pp. 7434-7444. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, vol. 37, 2008, pp. 320-330. Link
-
General Reactivity of tert-Butyl Esters: Greene, T. W., and Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. Link
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Application Note: Controlled Alkylation of tert-Butyl Phenylacetate Derivatives
Executive Summary
This guide details the optimized reaction conditions for the
Scientific Foundation & Mechanistic Insight
The Substrate Challenge
The
Although alkyl groups are electron-donating (+I effect)—rendering the mono-alkylated product theoretically less acidic than the starting material—dialkylation remains a pervasive side reaction. This occurs due to rapid proton transfer equilibration during the quenching phase or if the reaction temperature allows the kinetic enolate to equilibrate to a thermodynamic mixture.
The tert-Butyl Advantage
The tert-butyl ester offers a distinct advantage over methyl or ethyl esters:
-
Steric Shielding: The bulky group discourages nucleophilic attack at the carbonyl carbon (Claisen condensation).
-
Enolate Geometry: It biases the formation of the (
)-enolate due to severe 1,3-diaxial interactions in the ( )-transition state, although this is more critical for stereoselective alkylations.
Mechanistic Pathway
The reaction proceeds via a standard enolate generation followed by an
Figure 1: Mechanistic pathway for the base-mediated alkylation of tert-butyl phenylacetate.
Critical Reaction Parameters
Base Selection
| Base | Strength ( | Characteristics | Recommendation |
| LDA | 35.7 | Kinetic base; bulky; soluble in THF. | Primary Choice for mono-alkylation.[1] |
| LiHMDS | 26 | Less aggregated than LDA; milder. | Use if LDA causes decomposition; slower reaction. |
| NaH | 35 | Heterogeneous; difficult to control stoichiometry. | Not Recommended for mono-alkylation precision. |
| KOH/TBAB | 15.7 (effective) | Phase Transfer Catalysis (PTC). | Best for Scale-up or simple substrates. |
Solvent Effects
-
THF (Tetrahydrofuran): The standard solvent for organolithium chemistry. It coordinates Li+, stabilizing the enolate.
-
Additives (HMPA/DMPU): For sterically hindered electrophiles, adding 10-20% DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is crucial. It breaks up lithium enolate aggregates (tetramers/dimers) into more reactive monomers [1].
Experimental Protocols
Protocol A: Kinetic Control (High Precision)
Best for: Small scale, complex substrates, strict mono-alkylation requirements.
Reagents:
-
tert-Butyl phenylacetate (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
- -Butyllithium (1.05 equiv, 1.6 M in hexanes)
-
Alkyl Halide (1.05 equiv)
-
Anhydrous THF (0.2 M concentration)
Workflow:
-
Base Generation: Flame-dry a flask under Argon. Add THF and diisopropylamine. Cool to -78°C. Add
-BuLi dropwise. Stir for 30 min to form LDA. -
Enolization: Dissolve tert-butyl phenylacetate in minimal THF. Add dropwise to the LDA solution at -78°C over 15 min.
-
Critical: Rinse the syringe with THF to ensure quantitative transfer.
-
Wait: Stir for 45-60 min at -78°C to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide (neat or in THF) dropwise.
-
Note: If using alkyl bromides, add 10% DMPU at this stage to accelerate the reaction.
-
-
Quench: Monitor by TLC. Once complete (usually 1-4 h), quench at -78°C with saturated aqueous
.-
Why? Warming before quenching can cause proton transfer between product and unreacted enolate, leading to dialkylation.
-
Figure 2: Step-by-step workflow for LDA-mediated alkylation.
Protocol B: Phase Transfer Catalysis (Scalable)
Best for: Large scale, simple alkyl groups (Methyl, Benzyl), avoiding cryogenic conditions.
Reagents:
-
tert-Butyl phenylacetate (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
50% w/w NaOH (aq) OR solid KOH (powdered)
-
Toluene (0.5 M)
Workflow:
-
Dissolve substrate and alkyl halide in Toluene.
-
Add TBAB catalyst.
-
Add NaOH/KOH with vigorous stirring.
-
Monitor reaction (exothermic). Maintain temp < 40°C to prevent ester hydrolysis (though t-butyl is resistant, high temp/high pH can eventually degrade it).
-
Separate phases, wash organic layer with water/brine.
Troubleshooting & Optimization
Controlling Dialkylation
If dialkylation is observed (>5%):
-
Stoichiometry: Ensure the base is not in large excess. Use exactly 1.05 equiv.
-
Temperature: strictly maintain -78°C during the addition of the electrophile.
-
Inverse Addition: For extremely reactive substrates, cannulate the enolate solution into a solution of the electrophile. This ensures the electrophile is always in excess relative to the enolate locally.
Low Reactivity
If the starting material remains unreacted:
-
Leaving Group: Switch from Bromide to Iodide.
-
Additive: Add HMPA or DMPU (2-3 equiv relative to base) during the enolization step.
-
Temperature: Slowly warm the reaction to -40°C or 0°C after electrophile addition.
Ester Hydrolysis
While tert-butyl esters are robust, acidic workups can cleave them.
-
Solution: Ensure the quench is buffered (
or Phosphate buffer pH 7). Avoid strong acid washes (HCl) during extraction.
References
-
Reich, H. J. (2012). "Role of HMPA in Organolithium Chemistry." Journal of Organic Chemistry. Link
-
Organic Syntheses. "Alkylation of Esters and Nitriles: General Procedures." Org.[1][2][3] Synth. Coll. Vol. 9, p. 483. Link
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research. Link -
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Source for pKa data). Link
Sources
Catalytic esterification methods for acid-sensitive fluorinated substrates
Application Note: Catalytic Esterification of Acid-Sensitive Fluorinated Substrates
Executive Summary & Strategic Analysis
The esterification of fluorinated substrates presents a "perfect storm" of synthetic challenges. Fluorinated alcohols (e.g., TFE, HFIP) are poor nucleophiles due to the electron-withdrawing effect of fluorine, which lowers the
Standard Fischer esterification (strong Brønsted acid, high heat) destroys acid-sensitive moieties like Boc/Cbz protecting groups, acetals, or epoxides. Meanwhile, traditional Steglich coupling (DCC/DMAP) often fails with fluorinated alcohols due to the formation of N-acylurea byproducts and the difficulty of removing urea waste.
This guide details two superior catalytic methodologies that operate under neutral to mildly acidic conditions, ensuring high yields for fragile, fluorinated systems:
-
Electron-Deficient Boronic Acid Catalysis: The "Green" standard for acid-sensitive substrates.
-
Group IV Metal (Hf/Zr) Catalysis: The solution for sterically hindered or highly deactivated fluorinated alcohols.
Decision Matrix: Method Selection
Before proceeding, select the protocol that matches your substrate profile.
Protocol A: Electron-Deficient Boronic Acid Catalysis
Best For: Acid-sensitive carboxylic acids reacting with primary/secondary alcohols. Mechanism: The boronic acid forms a mixed anhydride (acyloxyborane) active species. The electron-withdrawing fluorine substituents on the aromatic ring enhance the Lewis acidity of the boron center without releasing free protons into the medium.
Materials
-
Catalyst: 3,4,5-Trifluorophenylboronic acid (CAS: 143487-47-2) or 3,5-Bis(trifluoromethyl)phenylboronic acid (CAS: 73852-19-4).
-
Solvent: Toluene or Xylene (Anhydrous).
-
Water Removal: Dean-Stark apparatus or Soxhlet extractor containing activated 4Å Molecular Sieves (for lower boiling solvents).
Step-by-Step Procedure
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with the reaction solvent.
-
Loading: Charge the flask with:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.0 – 1.1 equiv) — Note: Large excess is NOT required.
-
Catalyst (1 – 5 mol%)
-
Solvent (0.2 – 0.5 M concentration relative to acid).
-
-
Reflux: Heat the mixture to reflux. Vigorous stirring is essential to ensure efficient water transport to the trap.
-
Monitoring: Monitor by TLC or
F NMR (if substrate is fluorinated). Reaction typically completes in 6–24 hours.-
QC Check: If conversion stalls <80%, add 2 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Concentrate directly under reduced pressure.
-
Purification: The catalyst is polar and often precipitates or can be removed via a short silica plug eluting with non-polar solvent (e.g., Hexanes/EtOAc 9:1).
Mechanistic Insight
The reaction proceeds via a Double Activation mechanism. The boronic acid activates the carboxylic acid, while the specific ligand environment allows for the coordination of the alcohol, bringing the two reactants into proximity within the coordination sphere of the boron atom.
Protocol B: Hafnium(IV) Salt Catalysis
Best For: Fluorinated alcohols (TFE, HFIP) and sterically hindered substrates.
Why it works: Hf(IV) and Zr(IV) salts have a high affinity for oxygen and can activate carboxylic acids even in the presence of weakly nucleophilic fluorinated alcohols. Unlike standard Lewis acids (e.g.,
Materials
-
Catalyst: Hafnium(IV) chloride tetrahydrofuran complex (
) or Zirconium(IV) chloride ( ). -
Solvent: Toluene (preferred) or Fluorobenzene.
-
Additives: Activated 4Å Molecular Sieves (powdered).
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial or flask under Argon/Nitrogen.
-
Charge: Add:
-
Carboxylic Acid (1.0 equiv)
-
Fluorinated Alcohol (1.0 – 1.2 equiv)
- (1 – 10 mol%; typically 5 mol% is sufficient)
-
Activated 4Å Molecular Sieves (200 mg per mmol of substrate).
-
Solvent (Toluene, 0.5 M).
-
-
Reaction: Heat to reflux (approx. 110°C) or 80°C if using lower boiling fluorinated alcohols (in a sealed pressure tube if necessary).
-
Duration: Run for 12–48 hours.
-
Critical Note: Fluorinated alcohols are poor nucleophiles. If using TFE or HFIP, using a sealed tube at 120°C with 10 mol% catalyst often drives the reaction to completion faster.
-
-
Workup: Dilute with diethyl ether and quench with saturated
(mildly basic wash removes unreacted acid). -
Purification: Dry organic layer over
, filter, and concentrate. Flash chromatography is usually required to remove trace metal salts.
Comparative Data: Catalyst Performance
The following data summarizes the efficiency of these methods compared to traditional Steglich esterification for a challenging substrate (e.g.,
| Parameter | Traditional Steglich (DCC/DMAP) | Boronic Acid (Protocol A) | Hafnium(IV) (Protocol B) |
| Yield | 45-60% | 85-92% | 90-98% |
| Byproducts | N-Acylurea (difficult removal) | None (Water) | None (Water) |
| Acid Sensitivity | Moderate (DMAP is basic) | High (Neutral pH) | High (Mild Lewis Acid) |
| Fluorinated Alcohol Compatibility | Poor (Low nucleophilicity) | Moderate | Excellent |
| Purification | Difficult (Urea removal) | Easy | Easy |
Troubleshooting & Optimization
-
Issue: Substrate Decarboxylation.
-
Cause: Thermal instability of
-fluoro acids or -keto acids. -
Solution: Switch to Protocol A but use 3,5-bis(trifluoromethyl)phenylboronic acid at lower temperature (40–60°C) with Soxhlet extraction using a low-boiling solvent like dichloromethane or fluorobenzene.
-
-
Issue: Incomplete Conversion with Fluorinated Alcohols.
-
Cause: Equilibrium favors the reverse reaction due to water accumulation.
-
Solution: Use Soxhlet extraction containing CaH2 (Calcium Hydride) in the thimble. The solvent refluxes, condenses into the thimble where CaH2 reacts irreversibly with water, and dry solvent returns to the flask. Caution: Do not use CaH2 directly in the reaction pot with ester products.
-
References
-
Ishihara, K., et al. (2002).[1][2] "Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts."[2] Tetrahedron, 58(41), 8179–8188. [2]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2000). "3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst." Journal of Organic Chemistry, 61, 4196.
-
Maki, T., Ishihara, K., & Yamamoto, H. (2005).[3][4] "N-Alkyl-4-boronopyridinium Halides versus Boric Acid as Catalysts for the Esterification of α-Hydroxycarboxylic Acids." Organic Letters, 7(22), 5047–5050.[3]
-
Tang, P., & Ritter, T. (2009). "Fluorination of C-H Bonds." (Context on fluorinated substrate sensitivity). Tetrahedron, 67.
-
Neises, B., & Steglich, W. (1978).[5] "Simple Method for the Esterification of Carboxylic Acids." (Provided for contrast). Angewandte Chemie International Edition, 17(7), 522-524.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. N-alkyl-4-boronopyridinium halides versus boric acid as catalysts for the esterification of alpha-hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Stability of tert-butyl esters under acidic vs basic conditions
Welcome to the technical support resource for managing tert-butyl (t-Bu) ester protecting groups. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and cleavage of tert-butyl esters. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring your synthetic workflows are both efficient and successful.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the manipulation of tert-butyl esters. Each answer provides not just a solution, but the scientific reasoning behind it.
Q1: My acid-catalyzed t-butyl ester cleavage is incomplete. What are the common causes and how can I fix it?
Incomplete cleavage is a frequent issue that can almost always be resolved by optimizing the reaction conditions. The deprotection is an acid-catalyzed process, and its success hinges on acid strength, concentration, time, and temperature.[1]
-
Cause 1: Insufficient Acid Strength or Concentration. The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid.[2] If the acid is too weak or its concentration is too low, the reaction equilibrium will not favor the products, leading to an incomplete reaction.[1]
-
Solution: For most substrates, a 1:1 mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is effective.[1][3] If cleavage is still slow or incomplete, increasing the TFA concentration, even up to 95-100%, can drive the reaction to completion.[1][2] For particularly sensitive substrates where TFA is too harsh, other acids like aqueous phosphoric acid or p-toluenesulfonic acid can be used, though they may require longer reaction times or gentle heating.[4][5]
-
-
Cause 2: Inadequate Reaction Time or Temperature. These deprotections are typically conducted at room temperature (20-25°C).[1] Lower temperatures will significantly slow down the reaction rate.
-
Solution: Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] If starting material persists, simply extend the reaction time.[1][3] Most reactions should be complete within 1-5 hours.[1][3] For very stubborn or sterically hindered esters, gentle warming (e.g., to 40°C) can be beneficial, but this should be done cautiously as it can also promote side reactions.[3]
-
-
Cause 3: Excess Water. While a small amount of water can act as a scavenger for the tert-butyl cation, an excessive amount can dilute the acid and reduce its effectiveness.[1]
-
Solution: Use anhydrous solvents for preparing the cleavage cocktail to ensure the acid concentration remains high.[1]
-
Q2: I'm observing unexpected side products during my TFA cleavage. What are they and how can I prevent them?
Side products almost always arise from the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage.[1][2] This electrophile will readily alkylate any available nucleophiles in the reaction mixture.[2]
-
Problem: Alkylation of Nucleophilic Residues. In peptide synthesis, the side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation by the t-butyl cation.[2][3][6]
-
Solution: Use of Scavengers. To prevent these side reactions, it is critical to add "scavengers" to the reaction mixture.[2][3] These are reagents that are more nucleophilic than your substrate and will sacrificially trap the t-butyl cation.[7]
-
Triisopropylsilane (TIS): A highly effective and common scavenger that readily captures the t-butyl cation.[3]
-
Water: Can also act as a scavenger.[3]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful for protecting sulfur-containing residues like Met and Cys.[3]
-
A typical scavenger cocktail: A mixture of TFA/TIS/H2O (95:2.5:2.5) is a robust starting point for most peptides.[8]
-
-
Q3: My compound is degrading under the acidic conditions required for cleavage. What are my options?
The harsh acidic conditions needed for t-butyl ester removal can sometimes damage other sensitive functional groups in the molecule.[1]
-
Solution 1: Switch to Milder Acidic Conditions. Before abandoning the t-butyl ester, try milder acids. Aqueous phosphoric acid is known to be effective and less harsh.[5] Lewis acids like Zinc Bromide (ZnBr₂) in DCM can also offer a milder, more chemoselective alternative for cleaving t-butyl esters, sometimes in the presence of other acid-labile groups.[9][10][11]
-
Solution 2: Consider Alternative Deprotection Methods. In specific cases, other methods can be employed:
-
Solution 3: Re-evaluate the Protecting Group Strategy. If the substrate is fundamentally incompatible with acidic conditions, the best course of action is to redesign the synthetic route using an "orthogonal" protecting group.[13][14] An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups.[15] For a carboxylic acid, this might include a Benzyl (Bn) ester (removed by hydrogenolysis) or an Allyl (All) ester (removed by Pd(0) catalysis).
Frequently Asked Questions (FAQs)
Q4: Why are tert-butyl esters so stable under basic conditions?
The exceptional stability of t-butyl esters under basic conditions is a cornerstone of their utility as protecting groups.[16] This stability is due to steric hindrance.[16][17]
-
Mechanism of Basic Ester Hydrolysis (Saponification): Standard esters (like methyl or ethyl esters) are readily hydrolyzed by bases such as sodium hydroxide (NaOH).[18][19] The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion directly attacks the carbonyl carbon.[18][20][21]
-
The Role of Steric Hindrance: In a tert-butyl ester, the bulky t-butyl group physically blocks the approach of the hydroxide nucleophile to the carbonyl carbon.[16][22] This steric shield makes the required nucleophilic attack extremely difficult, and thus, the rate of saponification is negligible under standard conditions.[23] This allows chemists to perform base-mediated reactions elsewhere in the molecule while the t-butyl protected carboxylic acid remains intact.
Q5: What is the detailed mechanism for the acid-catalyzed cleavage of a tert-butyl ester?
The acid-catalyzed deprotection of a t-butyl ester proceeds through a unimolecular elimination (E1) mechanism, driven by the formation of a highly stable tertiary carbocation.[16]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid (e.g., TFA).[2][4] This makes the carbonyl carbon more electrophilic.
-
Carbocation Formation: The C-O bond between the oxygen and the t-butyl group cleaves, leading to the formation of the free carboxylic acid and a stable tert-butyl cation.[2][4] This step is the rate-determining step.
-
Fate of the Cation: The tert-butyl cation is then neutralized. It can be trapped by a scavenger (like TIS), or it can be deprotonated (often by the conjugate base of the acid, e.g., CF₃COO⁻) to form the volatile gas isobutylene.[2][24]
Q6: Can I selectively cleave a Boc group in the presence of a tert-butyl ester?
Yes, this is a common and crucial manipulation in peptide chemistry. While both the tert-butoxycarbonyl (Boc) protecting group on an amine and a tert-butyl ester on a carboxylic acid are acid-labile, the Boc group is generally more sensitive to acid.[1] This difference in reactivity allows for selective deprotection.
-
Methodology: Selective removal of a Boc group can often be achieved using milder acidic conditions that are insufficient to cleave the t-butyl ester. For example, using 1 M HCl in ethyl acetate can effectively remove a Boc group while leaving the t-butyl ester intact.[11] Conversely, stronger conditions like 50-95% TFA in DCM will typically cleave both groups.[1][2]
Data Summary & Protocols
Table 1: Stability of tert-Butyl Esters Under Various Conditions
| Condition Type | Reagent(s) | Typical Conditions | Stability of t-Butyl Ester | Purpose / Outcome |
| Strongly Acidic | 50-95% TFA in DCM | Room Temp, 1-5 h[1][2] | Labile | Cleavage/Deprotection |
| Moderately Acidic | 4M HCl in Dioxane | Room Temp, 1-4 h[9] | Labile | Cleavage/Deprotection |
| Mildly Acidic | Acetic Acid (AcOH) | Room Temp to 50°C | Generally Stable | Can be used as a solvent |
| Lewis Acidic | ZnBr₂ in DCM | Room Temp[9][10] | Labile | Selective Cleavage |
| Strongly Basic | 1M NaOH in MeOH/H₂O | Room Temp to Reflux | Stable [16] | Saponification of other esters |
| Mildly Basic | Piperidine (20% in DMF) | Room Temp | Stable [25] | Fmoc group deprotection |
| Nucleophilic | Hydrazines, Amines | Room Temp | Stable [16] | Amide bond formation |
| Hydrogenolysis | H₂, Pd/C | Room Temp, 1 atm | Stable | Cleavage of Bn, Cbz groups |
Experimental Protocol 1: Standard Deprotection of a t-Butyl Ester
This protocol describes a standard procedure for the cleavage of a t-butyl ester using Trifluoroacetic Acid (TFA).
-
Preparation: Dissolve the t-butyl ester-protected compound in dichloromethane (DCM) (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Scavengers (If necessary): If the substrate contains sensitive residues (e.g., Trp, Met), add appropriate scavengers. A common choice is triisopropylsilane (TIS) (2.5-5% v/v).[3]
-
Acid Addition: Cool the solution in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA/DCM.[3]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until all starting material is consumed (typically 1-4 hours).[3][26]
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the bulk of the TFA and DCM.[27] Co-evaporation with toluene can help remove residual TFA.
-
Purification: The crude carboxylic acid can then be purified by standard methods such as crystallization, precipitation (e.g., by adding cold diethyl ether for peptides), or column chromatography.[25]
Experimental Protocol 2: Selective Saponification of a Methyl Ester in the Presence of a t-Butyl Ester
This protocol demonstrates the stability of the t-butyl ester under basic conditions that readily cleave a simple alkyl ester.
-
Preparation: Dissolve the substrate containing both methyl and t-butyl ester functionalities in a mixture of THF (or Methanol) and water (e.g., 3:1 v/v).
-
Base Addition: Add 1.1 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the selective hydrolysis of the methyl ester by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product (the mono-acid). The t-butyl ester will remain intact.
-
Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~4-5 with a dilute acid (e.g., 1M HCl). This protonates the carboxylate salt to form the carboxylic acid.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting product containing the intact t-butyl ester as needed.
Mechanistic Diagrams
Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. chem.iitb.ac.in [chem.iitb.ac.in]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fiveable.me [fiveable.me]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
- 23. quora.com [quora.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. rsc.org [rsc.org]
Technical Support Center: Optimizing Synthesis of tert-Butyl 2-(4-fluorophenyl)acetate
Executive Summary
The synthesis of tert-butyl 2-(4-fluorophenyl)acetate is a critical step in generating lipophilic prodrugs and intermediates for NSAIDs and enzyme inhibitors (e.g., BRD4 inhibitors).[1] While the 4-fluoro substituent provides metabolic stability, the tert-butyl ester moiety is acid-labile and sterically hindered, making standard Fischer esterification inefficient.
This guide prioritizes mild, high-yielding protocols that avoid strong acids, focusing on the
Module 1: Strategic Route Selection
Select your synthetic strategy based on scale and available reagents.
| Method | Reagents | Yield Potential | Pros | Cons |
| A. Anhydride Activation (Recommended) | 85-95% | Mild, gas byproducts ( | ||
| B. Imidate Alkylation (Trace-Free) | TBTA, Cyclohexane | 80-90% | Neutral conditions, no water generated.[1] | TBTA is costly; sensitive to moisture. |
| C. Acid Chloride (Scale-Up) | 60-75% | Low reagent cost.[1] |
Module 2: The Gold Standard Protocol ( Method)
Rationale: This method utilizes Di-tert-butyl dicarbonate (
Optimized Experimental Procedure
Scale: 10 mmol basis
-
Activation: To a flame-dried flask under
, add 2-(4-fluorophenyl)acetic acid (1.54 g, 10 mmol) and anhydrous (15 mL, solvent/reactant). -
Catalyst Addition: Add DMAP (dimethylaminopyridine) (0.37 g, 3.0 mmol, 30 mol%).
-
Note: While catalytic amounts (5-10%) work, 30% ensures rapid conversion before side reactions occur.[1]
-
-
Reagent Addition: Cool to 0°C. Dropwise add
(2.40 g, 11 mmol) dissolved in a minimum amount of THF or .-
Observation: Vigorous evolution of
gas will occur.[1]
-
-
Reaction: Warm to room temperature (25°C) and stir for 4–12 hours.
-
Workup: Quench with saturated
. Extract with ( ).[1] Wash organics with citric acid (rapidly, to remove DMAP) followed by brine.[1] Dry over .
Mechanistic Insight (DMAP Catalysis)
The reaction relies on the formation of a reactive
Caption: DMAP catalyzes the conversion of the mixed anhydride to the highly electrophilic N-acyl pyridinium salt, overcoming the steric bulk of the tert-butyl group.[1]
Module 3: Troubleshooting & FAQs
Issue 1: "My product disappears during column chromatography."
Diagnosis: tert-Butyl esters are acid-sensitive. Standard silica gel is slightly acidic (pH 6.5–7.[1]0) and can catalyze the hydrolysis of the ester back to the acid or isobutylene elimination, especially if the separation takes a long time.
Solution:
-
Pre-treat Silica: Slurry your silica gel in Hexane containing 1% Triethylamine (
) before packing the column.[1] This neutralizes acidic sites. -
Eluent Modification: Add 0.5%
to your mobile phase.[1] -
Alternative: Use Neutral Alumina instead of silica.
Issue 2: "Low yield despite full consumption of starting material."
Diagnosis: This often indicates the formation of the
-
Switch from DCC to
(as described in Module 2) to eliminate urea byproducts.[1] -
Ensure the quench is performed with saturated
and not strong acid.[1] When removing DMAP with citric acid, keep contact time under 2 minutes and temperature cold ( ).[1]
Issue 3: "The reaction is stalling at 60% conversion."
Diagnosis: Steric hindrance of the tert-butyl group is preventing the final attack. Solution:
-
Add Magnesium Perchlorate: Add 10 mol%
. This Lewis acid activates the carbonate/anhydride intermediate, significantly boosting rate and yield (Bartoli method).[1] -
Increase Temperature: Gently reflux (
in ) if using the variant.[1]
Module 4: Advanced Troubleshooting Logic
Use this flow to diagnose yield failures.
Caption: Diagnostic flowchart for isolating the cause of low yields in tert-butyl ester synthesis.
References
-
Bartoli, G., et al. (2005).[1][2] "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (
) with Alcohols in the Presence of Magnesium Perchlorate." Organic Letters, 7(3), 427-430.[1][2] -
Takeda, K., et al. (1994).[1] "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of Di-t-butyl Dicarbonate."[3] Synthesis, 1994(11), 1063-1066.[1]
-
Armstrong, A., et al. (1988).[1] "tert-Butyl 2,2,2-Trichloroacetimidate: A Versatile Reagent for the Preparation of tert-Butyl Esters and Ethers."[4] Tetrahedron Letters, 29(20), 2483-2486.[1]
-
BenchChem Technical Guides. (2025). "Stability of Silyl Ethers and tert-Butyl Esters in Acidic Conditions."
Sources
- 1. tara.tcd.ie [tara.tcd.ie]
- 2. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]
Purification of tert-Butyl 2-(4-fluorophenyl)acetate by silica gel chromatography
Welcome to the technical support guide for the purification of tert-butyl 2-(4-fluorophenyl)acetate via silica gel chromatography. This resource is designed for researchers, medicinal chemists, and process development professionals who rely on robust purification methods for critical pharmaceutical intermediates. My goal is to move beyond simple protocols and provide a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and optimize your separations. The tert-butyl ester functional group, while a valuable protecting group, presents specific challenges due to its sensitivity to acidic conditions—a key characteristic of standard silica gel.[1][2] This guide addresses these nuances head-on.
Frequently Asked Questions (FAQs)
Q1: Is tert-butyl 2-(4-fluorophenyl)acetate stable on standard silica gel?
This is the most critical question. Tert-butyl esters are known to be labile under acidic conditions, and standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[2][3][4] This acidity can be sufficient to catalyze the cleavage of the tert-butyl group, leading to the formation of 2-(4-fluorophenyl)acetic acid and isobutylene gas.[5][6]
Answer: Stability is not guaranteed and must be verified. Before committing your entire batch to a column, perform a simple stability test:
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot it on a TLC plate.
-
Add a small amount of silica gel to the vial, swirl, and let it sit for 1-2 hours at room temperature.
-
Spot the silica-treated sample next to the original spot on the same TLC plate and elute.
-
If a new, more polar spot (indicative of the carboxylic acid) appears or the original spot diminishes in the silica-treated lane, your compound is degrading.[7][8]
If degradation is observed, you should use silica gel that has been deactivated with a base. A common method is to prepare the eluent with 0.5-1% triethylamine (TEA).[9][10]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
Answer: The ideal mobile phase should provide a retention factor (Rƒ) of 0.25 - 0.35 for your target compound on a TLC plate.[11] This Rƒ range typically ensures good separation from impurities without requiring excessively long elution times.
-
Starting Point: For an ester of this nature, a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is the standard choice.
-
Method Development:
-
Begin with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes).
-
Run a TLC plate and observe the Rƒ.
-
If the Rƒ is too low (spot doesn't move far), incrementally increase the percentage of ethyl acetate (e.g., to 10%, 15%, 20%) until the target Rƒ is achieved.
-
Ensure your desired compound is well-resolved from major impurities. If spots are too close, consider an alternative solvent system (e.g., Dichloromethane/Hexanes).
-
Q3: Should I use liquid loading or dry loading for my sample?
Answer: The choice depends on your sample's solubility and the scale of your purification.
-
Liquid Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane) and injecting it directly onto the column. This is fast and convenient for small scales where the sample dissolves easily in the initial, low-polarity mobile phase.[12]
-
Dry Loading (Recommended for difficult samples): Involves pre-adsorbing the crude material onto a small amount of silica gel. The sample is dissolved in a volatile solvent (e.g., DCM, acetone), silica is added, and the solvent is removed under vacuum to yield a free-flowing powder. This powder is then loaded onto the top of the column.[11][12]
Choose dry loading if:
-
Your crude sample does not dissolve well in the mobile phase.
-
You are performing a large-scale purification.
-
You observe band broadening or streaking with liquid loading.[12] Dry loading prevents issues caused by using a strong loading solvent, which can locally disrupt the separation at the top of the column, leading to poor resolution.[13]
Troubleshooting Guide
This section addresses common problems encountered during the purification process. The workflow diagram below provides a logical path for diagnosing issues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chromatography issues.
Problem: Poor Separation (Overlapping Peaks)
-
Potential Cause 1: Sub-optimal Mobile Phase. Your TLC may have looked promising, but on-column dynamics can differ. The polarity may not be creating enough of a difference in affinity for the silica between your product and the impurity.
-
Potential Cause 2: Column Overloading. Applying too much sample for the amount of silica used will saturate the stationary phase, exceeding its capacity to separate components effectively.[10][14]
Problem: Product is Not Eluting from the Column
-
Potential Cause 1: Mobile Phase Polarity is Too Low. The eluent is not strong enough to displace your compound from the silica gel.
-
Solution: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[7] If you have already collected many fractions with the initial solvent system, you can switch to a higher polarity mixture (a "step gradient") to push the compound off the column.
-
-
Potential Cause 2: On-Column Decomposition. As discussed in the FAQs, the compound may have degraded, and the resulting carboxylic acid is now very strongly adsorbed to the highly polar silica gel.
Problem: I See New Spots on TLC After the Column
-
Potential Cause: On-Column Decomposition. This is the most likely culprit and a strong confirmation of the stability issue. The acidic silica surface acts as a catalyst for the hydrolysis of the tert-butyl ester.[5][8]
Problem: Low Final Yield
-
Potential Cause 1: Product Decomposition. This is the leading cause of low yield for acid-sensitive compounds like this one.
-
Solution: See above. Use deactivated silica.
-
-
Potential Cause 2: Product Tailing and Broad Elution. The product elutes slowly over a large number of fractions, making it difficult to isolate in a concentrated form and leading to mixed fractions that are hard to combine.
-
Solution: Once your product begins to elute, consider increasing the polarity of the mobile phase (step gradient). This will accelerate the elution of the tail end of your product band, concentrating it into fewer fractions and improving recovery.[7]
-
Experimental Protocols & Data
Table 1: Mobile Phase Selection via TLC
| % Ethyl Acetate in Hexanes | Observed Rƒ (Example) | Recommendation |
| 5% | 0.10 | Polarity too low. Increase ethyl acetate. |
| 10% | 0.30 | Good starting point for the column. |
| 15% | 0.45 | Polarity may be too high. Risk of co-elution. |
| 20% | 0.60 | Polarity too high. Poor separation expected. |
Protocol 1: Step-by-Step Flash Chromatography (Wet Packing)
-
Column Selection: Choose a column size appropriate for your sample amount (e.g., a 40g silica cartridge for 0.4-1g of crude material).
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Swirl to remove air bubbles.[3]
-
Column Packing: Pour the slurry into the column. Open the stopcock and use gentle air pressure or a pump to help pack the bed evenly. Continuously tap the side of the column to ensure a uniform, crack-free packing.[3][15]
-
Equilibration: Pass 2-3 column volumes of the mobile phase through the packed bed to ensure it is fully equilibrated. The solvent level should be just above the top layer of sand/silica before loading.[11]
-
Sample Loading: Load your sample using either the liquid or dry loading method.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Gradient (Optional): If separation is poor or elution is slow, incrementally increase the polarity of the mobile phase.
Protocol 2: Dry Sample Loading
-
Dissolution: Dissolve your crude product (e.g., 1g) completely in a suitable volatile solvent (e.g., 10-20 mL of dichloromethane).
-
Adsorption: Add 2-3 times the mass of your crude product in silica gel (e.g., 2-3g) to the solution.[12]
-
Solvent Removal: Swirl the flask to ensure the slurry is uniform. Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Loading: Carefully pour this powder onto the top of your equilibrated column bed. Add a thin protective layer of sand on top.
-
Elution: Proceed with the chromatography as described above.
Purification Workflow Diagram
Caption: The complete workflow from method development to product isolation.
References
- Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- Shalini S., et al. (2014). Flash chromatography. International Journal of Pharmaceutical Research & Analysis, 4(3), 200-205.
- Biotage. (2023, January 23).
- BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Sorbtech. (2023, April 7).
- BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Organic Chemistry Portal. tert-Butyl Esters.
- Chrom Tech, Inc. (2024, November 20).
- ResearchGate. (2025, November 26).
- Hawach. (2025, February 11).
- University of Victoria, Department of Chemistry.
- European Journal of Organic Chemistry. (2018). Silica‐Mediated Monohydrolysis of Dicarboxylic Esters.
- StackExchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpra.com [ijpra.com]
- 12. sorbtech.com [sorbtech.com]
- 13. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 14. biotage.com [biotage.com]
- 15. chromtech.com [chromtech.com]
Technical Support Hub: Removing Unreacted tert-Butyl Alcohol (TBA)
Status: Operational Ticket Type: Solvent Removal / Purification Strategy Assigned Specialist: Senior Application Scientist
Mechanistic Insight: Why is TBA so difficult to remove?
Before troubleshooting, it is critical to understand the physicochemical "personality" of tert-butyl alcohol (TBA). Unlike primary alcohols (e.g., methanol, ethanol), TBA presents a unique trifecta of challenges driven by its steric bulk and phase behavior:
-
High Melting Point (Freeze-Out Risk): TBA melts at 25.5°C (78°F). Standard rotary evaporator condensers running at -10°C or 0°C will cause TBA to crystallize immediately upon contact, blocking the coils and creating dangerous pressure buildups.
-
Azeotropic "Stickiness": TBA forms a minimum-boiling azeotrope with water (approx. 11.8% water w/w, bp 79.9°C). If your reaction was aqueous or generated water, simple distillation often fails to remove the last traces of TBA because the azeotrope boils only slightly lower than pure TBA (82.2°C), leading to poor separation efficiency.
-
Regulatory Stringency: Under ICH Q3C (R8) guidelines, TBA is a Class 2 solvent due to potential renal toxicity. The Permitted Daily Exposure (PDE) is stricter than many assume, requiring thorough removal to meet compliance standards.
Troubleshooting Guides & FAQs
Issue #1: "My rotavap condenser keeps clogging with white crystals."
Diagnosis: You are experiencing vapor deposition freezing . The condenser coolant temperature is below the freezing point of TBA (25.5°C). As TBA vapor hits the cold coil, it desublimates or freezes instantly, bypassing the liquid phase.
The Fix: The "Warm Condenser" Protocol Contrary to standard practice, you must raise the condenser temperature or alter the vapor composition.
Protocol A: Thermal Adjustment (Preferred for pure TBA)
-
Bath Temperature: Set to 45–50°C.
-
Condenser Temperature: Set the chiller to 20°C .
-
Why? This is cool enough to condense TBA (bp 82°C) but warm enough to prevent crystallization.
-
-
Vacuum: Moderate vacuum (approx. 150–200 mbar). Do not pull high vacuum (<50 mbar) immediately, or the vapor velocity will overwhelm the "warm" condenser.
Protocol B: Co-Solvent Flux (Preferred for mixtures) If you cannot change the chiller temp, you must depress the freezing point of the distillate.
-
Add a lower-boiling, non-freezing co-solvent to your reaction flask (e.g., n-Heptane or Dichloromethane ).
-
Ratio: 1:1 v/v relative to the TBA volume.
-
Mechanism: The co-solvent vapors mix with TBA vapors. Upon hitting the condenser, the mixture forms a solution with a freezing point significantly below 0°C, allowing it to drip into the receiving flask as a liquid.
Issue #2: "I cannot get TBA levels below the ICH threshold."
Diagnosis: You are likely fighting the asymptotic limit of evaporation or trapping TBA in the crystal lattice of your product.
Regulatory Data (ICH Q3C R8)
| Parameter | Limit |
|---|---|
| Classification | Class 2 (Solvents to be limited) |
| PDE | 35 mg/day |
| Concentration Limit | 3,500 ppm (0.35%) |
The Fix: Azeotropic Entrainment TBA removal is kinetically limited at low concentrations. You need a "carrier" solvent to disrupt the interaction between TBA and your product.
Protocol: The Water/Heptane Chase Select based on product solubility.
-
Scenario A: Product is Water-Insoluble
-
Add Water (10% v/v relative to reaction volume).
-
Distill/Rotavap. Water forms a binary azeotrope with TBA (bp 79.9°C), effectively "dragging" the TBA out of the mixture at a lower temperature than pure TBA.
-
Repeat 2x if necessary.
-
-
Scenario B: Product is Water-Soluble (or Hydrolytically Unstable)
-
Add n-Heptane or Cyclohexane .
-
While these do not form a strong defined azeotrope with TBA in the classic sense, they break the solvation shell and allow for co-evaporation.
-
Note: Heptane is Class 3 (low toxicity), making it a safe "chaser" solvent.
-
Issue #3: "Aqueous washes aren't removing the TBA."
Diagnosis: TBA is miscible with water in all proportions. However, if your organic layer is polar (e.g., Ethyl Acetate), TBA will partition between both phases, requiring excessive wash volumes.
The Fix: The "Salting Out" Effect You must decrease the solubility of organics in the aqueous phase to force TBA into the water.
Protocol:
-
Do not use pure water. Use Saturated Brine (NaCl) or 2M Ammonium Chloride .
-
Mechanism: The high ionic strength of the aqueous layer "salts out" the organic product but remains highly favorable for the small, polar TBA molecules (due to hydrogen bonding).
-
Step-by-Step:
-
Dilute reaction mixture with a non-polar solvent (e.g., MTBE or Toluene) rather than DCM/EtOAc if possible.
-
Wash 3x with Saturated Brine (1:1 volume ratio).
-
Validation: Check the organic layer by H-NMR. The characteristic TBA singlet (approx. 1.2 ppm) should diminish significantly.
-
Decision Logic: Selecting the Removal Method
Use this workflow to determine the safest and most efficient removal strategy for your specific reaction matrix.
Figure 1: Decision matrix for TBA removal. Green nodes indicate standard evaporative techniques; Red indicates specialized sublimation techniques.
References
-
International Council for Harmonisation (ICH). (2021).[1][2] ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[1][2]Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6386, tert-Butyl Alcohol.[3]Link
- Smallwood, I. M. (2012). Handbook of Organic Solvent Properties. Butterworth-Heinemann.
- Wulf, O. R., & Jones, E. J. (1950). Infrared Absorption of tert-Butyl Alcohol. Journal of Chemical Physics. (Referenced for H-bonding/Solubility mechanics).
Sources
Technical Support Center: Handling Moisture Sensitivity in tert-Butyl 2-(4-fluorophenyl)acetate
Executive Summary: The Dual Nature of Moisture Sensitivity
As a researcher working with tert-butyl 2-(4-fluorophenyl)acetate , you are managing two distinct moisture-related risks depending on your experimental phase. Unlike acid chlorides, this ester is not instantly hydrolyzed by neutral water. However, its specific structure—a bulky, acid-labile ester combined with an acidic
-
Storage Phase (Acid Sensitivity): The tert-butyl group is prone to
hydrolysis if exposed to moisture in the presence of trace acids (even acidic silica gel). -
Reaction Phase (Base Sensitivity): In alkylation or arylation reactions, moisture acts as a proton source that is orders of magnitude more acidic than the
-proton, quenching your base (LDA, LiHMDS) and destroying the enolate.
This guide provides the protocols to neutralize both threats.
Module 1: Reaction Setup (Enolate Chemistry)
Context: The most common failure mode with this reagent is low yield during
The Thermodynamic Problem
The pKa of the
-
Result: If moisture is present, bases like LDA or LiHMDS will deprotonate water exclusively before touching your ester.
-
Symptom: Recovery of unreacted starting material despite adding "excess" base.
Protocol: Achieving <10 ppm Water Content
Standard sodium/benzophenone stills often achieve only ~40–50 ppm water. For this substrate, you require <10 ppm .[1]
Recommended Drying Workflow:
-
Solvent: THF or Toluene.
-
Primary Drying: Pre-dry solvent over activated alumina or store over KOH pellets for 24h.
-
Polishing (Critical): Store solvent over activated 3Å Molecular Sieves (20% m/v loading) for at least 48 hours prior to use.[2] This reliably reaches single-digit ppm water levels.
Visualization: The Enolate Quenching Mechanism
The following diagram illustrates the "Silent Killer" pathway where moisture cycles the base back to a neutral amine without productive reaction.
Caption: Figure 1. Kinetic competition between moisture and the target ester. Trace water consumes the base irreversibly relative to the ester.
Module 2: Storage & Handling (Hydrolysis Prevention)
Context: You observe the formation of 2-(4-fluorophenyl)acetic acid (the free acid) in your stock bottle or after column chromatography.
The Mechanism: Acid-Catalyzed Cleavage ( )
The tert-butyl cation is stable. In the presence of moisture and a proton source (trace HCl from CDCl3, acidic impurities, or silica gel), the ester cleaves via an E1-like elimination of isobutylene.
Storage Protocol:
-
Temperature: 2–8°C.[3]
-
Atmosphere: Argon or Nitrogen backfill.
-
Container: Amber glass with a Teflon-lined cap (avoid polyethylene caps which are permeable to moisture over long periods).
Table 1: Stability Profile
| Condition | Stability Rating | Mechanism of Degradation |
| Neutral Water (pH 7) | High | Steric bulk of t-butyl prevents nucleophilic attack. |
| Aqueous Base (NaOH) | High | t-Butyl esters are resistant to saponification. |
| Aqueous Acid (HCl/TFA) | Very Low | Rapid cleavage to carboxylic acid + isobutylene. |
| Silica Gel (Chromatography) | Moderate | Acidic silanols can catalyze hydrolysis during slow elution. |
Module 3: Troubleshooting Guide (FAQ)
Q1: I see free acid formation during purification on silica gel. How do I prevent this?
Diagnosis: Silica gel is slightly acidic (pH 4–5). If your purification takes hours, the moisture in the silica + the acidity will cleave the tert-butyl group. Solution:
-
Deactivate the Silica: Pre-wash your column with 1% Triethylamine (Et3N) in hexane/ethyl acetate. This neutralizes acidic sites.
-
Switch Stationary Phase: Use neutral alumina or reverse-phase (C18) silica, which are less prone to acid catalysis.
Q2: My alkylation yield is 40%, and I recovered 50% starting material. I used 1.1 equiv of LDA.
Diagnosis: You likely have ~0.1–0.2 equivalents of water in your solvent/atmosphere, which quenched a portion of your LDA. Solution:
-
Titrate your Base: Do not assume commercial LDA is 2.0 M. Titrate it using menthol/phenanthroline.
-
Increase Base Equivalents: Use 1.5–2.0 equivalents of base to act as a "scavenger" for trace moisture, though drying the solvent is the superior fix.
-
Cryogenic Addition: Ensure addition is at -78°C to maximize kinetic selectivity for the ester over water (though proton transfer to water is diffusion-controlled and extremely fast).
Q3: Can I dry this ester by heating it under vacuum?
Diagnosis: tert-Butyl esters are thermally sensitive. Solution:
-
Do NOT heat above 80°C, as thermal elimination of isobutylene can occur even without acid.
-
Recommended: Dissolve in DCM, dry over MgSO4, filter, and concentrate at <40°C. Alternatively, azeotrope with dry toluene on a rotovap.
Module 4: Standard Operating Procedure (SOP) for Anhydrous Alkylation
Objective:
-
Glassware Prep: Flame-dry all flasks under vacuum; backfill with Argon (3 cycles).
-
Solvent Prep: Dispense THF from a column solvent system or store over 3Å molecular sieves for 48h.
-
Reagent Drying: If the ester is an oil and suspects wetness, azeotrope with toluene (3x) immediately before use.
-
Execution:
-
Cool THF/Base mixture to -78°C.
-
Add ester dropwise (neat or in minimal THF).
-
Stir 30-60 min to ensure full enolization.
-
Add electrophile.
-
-
Quench: Use saturated NH4Cl (aq) only after the reaction is complete.
Visualization: The "Safe Zone" Workflow
Caption: Figure 2. Critical control points for moisture exclusion in the alkylation workflow.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[4] (Detailed mechanisms of tert-butyl ester acid-sensitivity).
-
Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." J. Org.[5] Chem.2010 , 75, 8351–8354. (Establishes 3Å sieves as superior to Na/Benzophenone for THF).
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[3][6][7][8] Chem. Res.1988 , 21, 456–463. (Source for pKa data of esters and water).
-
NIST Chemistry WebBook. "p-tert-Butylphenylsalicylate and related ester data." (Reference for physical properties of similar tert-butyl esters).
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Tert-butyl 2-phenylacetate | C12H16O2 | CID 316203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Characteristic 19F NMR Signals of 4-Fluorophenyl Acetate Derivatives
This guide details the 19F NMR spectral characteristics of 4-fluorophenyl acetate (4-FPA) and its derivatives, focusing on its application as a sensitive, background-free probe for esterase activity and metabolic monitoring.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Fluorine Advantage
In the landscape of molecular probes, 4-fluorophenyl acetate (4-FPA) occupies a critical niche. Unlike colorimetric (UV-Vis) probes like 4-nitrophenyl acetate, which fail in turbid suspensions or colored biological media, 4-FPA utilizes 19F NMR spectroscopy to provide a direct, quantifiable, and background-free readout of esterase activity.
This guide compares 4-FPA against its hydrolysis product (4-fluorophenol), structural isomers, and trifluoromethyl alternatives, providing the exact spectral parameters required to implement this system in your workflow.
Spectral Characteristics & Chemical Shifts
The diagnostic power of 4-FPA lies in the distinct chemical shift change (
Core Data: Chemical Shift Comparison
All shifts referenced to CFCl₃ (0 ppm).
| Compound | Structure | Solvent: CDCl₃ ( | Solvent: DMSO- | Signal Multiplicity |
| 4-Fluorophenyl Acetate | 4-F-Ph-OAc | -117.5 to -118.5 | -116.0 to -117.0 | Multiplet ( |
| 4-Fluorophenol | 4-F-Ph-OH | -124.0 | -110.0 | Multiplet ( |
| Fluorobenzene | Ph-F | -113.1 | -113.5 | Multiplet ( |
| 4-F-Benzyl Acetate | 4-F-Ph-CH₂-OAc | -115.8 | -114.5 | Multiplet ( |
Mechanism of Shift Displacement
-
The Starting Material (Ester): In 4-FPA, the acetate group (-OAc) is an electron-withdrawing group (EWG) relative to a free phenol due to the carbonyl's resonance pull. However, the oxygen still donates some density to the ring. This places the signal upfield of fluorobenzene (-113 ppm) but downfield of the phenol.
-
The Product (Phenol):
-
In CDCl₃ (Non-polar): The hydroxyl group (-OH) is a strong resonance donor, shielding the fluorine significantly (-124 ppm).
-
In DMSO (Polar Aprotic/H-Bond Acceptor): DMSO forms strong hydrogen bonds with the phenolic proton. This interaction pulls electron density away from the oxygen, reducing its donation to the ring and deshielding the fluorine (-110 ppm). Note: This solvent-dependent inversion is a critical artifact to account for in assay design.
-
Comparative Analysis: 4-FPA vs. Alternatives
A. vs. 4-Trifluoromethylphenyl Acetate (4-CF₃-PA)
The -CF₃ group is a common alternative to the single fluorine atom.
| Feature | 4-Fluorophenyl Acetate (4-F) | 4-Trifluoromethylphenyl Acetate (4-CF₃) |
| Chemical Shift | -118 ppm (Aromatic Region) | -62 ppm (Aliphatic Region) |
| Sensitivity | 1x (Single F) | 3x (Three equivalent Fs) |
| Signal Shape | Multiplet (requires decoupling for singlets) | Singlet (naturally sharp) |
| Environmental Sensitivity | High (Conjugated to reaction center) | Moderate (Insulated by aromatic ring) |
| Verdict | Best for mechanistic studies where electronic subtlety matters. | Best for high-throughput screening (HTS) due to signal intensity. |
B. vs. Regioisomers (2-F and 3-F)
-
2-Fluorophenyl Acetate (Ortho): Steric hindrance from the acetate group often broadens the signal or causes conformational splitting. The chemical shift is typically deshielded (-120 to -130 range) but harder to interpret due to "through-space" interactions.
-
3-Fluorophenyl Acetate (Meta): The fluorine is electronically decoupled from the resonance effects of the acetate. Hydrolysis results in a negligible chemical shift change (< 0.5 ppm), making it useless for monitoring esterase activity.
Experimental Protocol: 19F NMR Esterase Assay
Objective: Monitor the hydrolysis of 4-FPA to 4-fluorophenol by Porcine Liver Esterase (PLE).
Reagents & Equipment[2][3]
-
Substrate: 4-Fluorophenyl acetate (dissolved in DMSO-d6, 50 mM stock).
-
Enzyme: PLE (lyophilized powder, dissolved in D₂O phosphate buffer).
-
Internal Standard:
-Trifluorotoluene (-63.7 ppm) or Sodium Trifluoroacetate (-76.5 ppm). -
Instrument: 400 MHz NMR (min) with 19F probe.
Step-by-Step Workflow
-
Baseline Acquisition:
-
Mix 450 µL Phosphate Buffer (pH 7.4) + 50 µL 4-FPA Stock in an NMR tube.
-
Add 10 µL Internal Standard.
-
Acquire
spectrum (NS=16, D1=2s). Verify peak at ~ -116 ppm (DMSO/Water mix).
-
-
Reaction Initiation:
-
Add 10 units of PLE enzyme directly to the tube.
-
Invert gently to mix (DO NOT VORTEX vigorously to avoid protein denaturation).
-
-
Kinetic Monitoring:
-
Set up a "pseudo-2D" arrayed experiment.
-
Acquire spectra every 2 minutes for 60 minutes.
-
-
Data Processing:
-
Phase and baseline correct all spectra.
-
Integrate the Substrate peak (-116 ppm) and Product peak (-110 to -112 ppm in aqueous buffer).
-
Calculate % Conversion =
.
-
Visualization of Signaling Pathway
The following diagram illustrates the chemical logic and decision tree for assigning signals in this assay.
Caption: Logical flow of 19F chemical shift changes for 4-FPA hydrolysis in different solvent environments.
References
-
Vertex AI Search. (2025). 19F NMR chemical shift sensitivity of trifluoromethyl tags. Retrieved from
-
Reich, H. (2020).[1] 19F NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from
-
Sigma-Aldrich. (2024). Certified Reference Materials for 19F NMR. Retrieved from
-
Boersma, M. G., et al. (2001). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Applied and Environmental Microbiology. Retrieved from
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Cited for general theory of substituent effects).
Sources
A Comparative Guide to the FTIR Carbonyl Stretch Frequency of tert-Butyl 2-(4-fluorophenyl)acetate
Introduction
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research, providing a rapid and non-destructive method for identifying functional groups within a molecule. The carbonyl (C=O) stretch is one of the most characteristic and well-studied diagnostic bands in an IR spectrum, appearing as a strong, sharp absorption. For esters, the precise frequency of this vibration is exquisitely sensitive to the surrounding molecular architecture. This guide provides an in-depth analysis of the factors influencing the carbonyl stretch frequency of tert-butyl 2-(4-fluorophenyl)acetate, a compound of interest in pharmaceutical and materials science. By comparing it with analogous structures and providing a robust experimental protocol, we aim to equip researchers with the knowledge to predict, interpret, and validate their spectroscopic data with confidence.
Understanding the Carbonyl Stretch in Esters
The position of the C=O stretching vibration in an IR spectrum is primarily determined by the bond strength and the masses of the carbon and oxygen atoms. However, electronic and steric effects from neighboring substituents can significantly alter the bond order of the carbonyl group, leading to predictable shifts in its absorption frequency. In the case of tert-butyl 2-(4-fluorophenyl)acetate, several key structural features are at play:
-
The Ester Functional Group: Aliphatic esters typically exhibit a C=O stretch in the range of 1750-1735 cm⁻¹.[1][2] This serves as our baseline for comparison.
-
The α-Aryl Substituent: The presence of a phenyl ring on the α-carbon (the carbon adjacent to the carbonyl) introduces electronic effects.
-
The para-Fluoro Substituent: The fluorine atom on the phenyl ring further modulates the electronic environment.
-
The tert-Butyl Ester Group: The bulky tert-butyl group attached to the ester oxygen introduces both electronic and steric effects.
The Interplay of Inductive and Resonance Effects
The carbonyl stretching frequency is a delicate balance between inductive and resonance effects.
-
Inductive Effect (I): Electron-withdrawing groups attached to the carbonyl carbon increase the C=O bond order through the sigma bond network, leading to a higher stretching frequency (a shift to a higher wavenumber). Conversely, electron-donating groups decrease the frequency.
-
Resonance Effect (R): Conjugation of the carbonyl group with a C=C double bond or an aromatic ring typically lowers the stretching frequency.[3] This is due to the delocalization of π-electrons, which reduces the double bond character of the C=O bond.
The following diagram illustrates the key structural elements influencing the carbonyl frequency in our target molecule.
Caption: Key structural influences on the C=O stretch of tert-Butyl 2-(4-fluorophenyl)acetate.
Comparative Analysis of Carbonyl Frequencies
To predict the carbonyl stretching frequency of tert-butyl 2-(4-fluorophenyl)acetate, we can compare it to a series of related compounds. The following table summarizes the expected shifts in the C=O frequency based on established principles.
| Compound | Key Structural Feature | Expected C=O Frequency (cm⁻¹) | Rationale |
| tert-Butyl acetate | Aliphatic ester | ~1740 | Baseline for a non-conjugated tert-butyl ester. |
| Methyl acetate | Aliphatic ester (less bulky) | ~1742 | The less bulky methyl group has a minor electronic effect compared to the tert-butyl group. |
| Methyl phenylacetate | α-Phenyl ester | ~1735 | The phenyl group at the α-position is not directly conjugated with the carbonyl, so its effect is primarily a weak electron-withdrawing inductive effect. |
| tert-Butyl phenylacetate | α-Phenyl, tert-butyl ester | ~1733 | Combining the effects of the α-phenyl group and the tert-butyl ester. |
| tert-Butyl 2-(4-fluorophenyl)acetate | Target Molecule | ~1735 | The electron-withdrawing fluorine atom on the phenyl ring will have a slight inductive effect, potentially increasing the frequency slightly compared to tert-butyl phenylacetate. |
| Methyl benzoate | Conjugated ester | ~1725 | Direct conjugation of the carbonyl with the phenyl ring significantly lowers the frequency due to resonance.[4] |
Analysis:
The primary structural feature of tert-butyl 2-(4-fluorophenyl)acetate that distinguishes it from a simple aliphatic ester is the α-(4-fluorophenyl) group. Unlike esters where the carbonyl is directly attached to an aromatic ring (e.g., benzoates), the CH₂ group in phenylacetates isolates the carbonyl from direct conjugation with the ring.[5] Therefore, the dominant electronic influence of the aryl group is a weak inductive effect.
The fluorine atom at the para-position is strongly electronegative and exerts an electron-withdrawing inductive effect. This effect is transmitted through the phenyl ring and the α-carbon to the carbonyl group, which would be expected to slightly increase the C=O bond order and thus its stretching frequency compared to the non-fluorinated analogue, tert-butyl phenylacetate.
The tert-butyl group is known to be electron-donating via hyperconjugation and has a minor inductive effect. This, combined with its steric bulk, can slightly lower the carbonyl frequency compared to a methyl ester.
Considering these competing effects, the carbonyl stretch of tert-butyl 2-(4-fluorophenyl)acetate is predicted to be in the range of a typical α-aryl ester, with a slight increase in frequency due to the electron-withdrawing fluorine. A value around 1735 cm⁻¹ is a reasonable estimate.
Experimental Protocol for FTIR Analysis
To empirically determine the carbonyl stretch frequency, the following protocol should be followed. This procedure is designed to be self-validating by including a well-characterized standard.
Materials and Equipment
-
tert-Butyl 2-(4-fluorophenyl)acetate
-
Polystyrene film (for calibration)
-
Spectroscopic grade solvent (e.g., CCl₄ or CHCl₃, if analyzing in solution)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., salt plates for neat liquid, IR solution cell)
-
Pipettes and vials
Experimental Workflow
Caption: Workflow for the FTIR analysis of tert-Butyl 2-(4-fluorophenyl)acetate.
Step-by-Step Procedure
-
Instrument Calibration:
-
Ensure the FTIR spectrometer is properly purged.
-
Acquire a spectrum of a standard polystyrene film.
-
Verify the position of the characteristic polystyrene peak at 1601 cm⁻¹ to confirm instrument accuracy.
-
-
Sample Preparation:
-
For Neat Liquid: Place a small drop of tert-butyl 2-(4-fluorophenyl)acetate between two salt plates (e.g., NaCl or KBr). Press the plates together to form a thin film.
-
For Solution: Prepare a dilute solution (~1-5% w/v) of the analyte in a suitable spectroscopic solvent. Fill an IR solution cell of known path length with the solution.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (for neat analysis) or the solvent-filled cell (for solution analysis).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Use the peak-picking tool to identify the exact wavenumber of the most intense absorption in the 1800-1650 cm⁻¹ region. This corresponds to the C=O stretch.
-
Record the frequency and intensity of this peak.
-
Conclusion
The FTIR carbonyl stretch frequency of tert-butyl 2-(4-fluorophenyl)acetate is a sensitive probe of its molecular environment. Based on a comparative analysis of related structures, the C=O absorption is predicted to occur around 1735 cm⁻¹ . This value reflects the baseline frequency for an aliphatic ester, modulated by the weak inductive effect of the α-(4-fluorophenyl) group. The provided experimental protocol offers a reliable method for the empirical determination of this value, ensuring data integrity through proper calibration and sample handling. This guide serves as a comprehensive resource for researchers utilizing FTIR spectroscopy for the characterization of novel ester compounds.
References
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
-
Michigan State University. Infrared Spectrometry. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
ResearchGate. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. [Link]
Sources
The Analytical Imperative: Unambiguous Identification of C₁₂H₁₅FO₂
An Expert's Guide to High-Resolution Mass Spectrometry for the Characterization of C₁₂H₁₅FO₂: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of novel small molecules, using the elemental formula C₁₂H₁₅FO₂ as a representative example. It offers a detailed experimental workflow, data interpretation insights, and an objective comparison with alternative analytical techniques to support strategic decision-making in research and development environments.
In any research or drug development pipeline, the definitive structural confirmation of a newly synthesized compound is a critical milestone. A molecule with the elemental formula C₁₂H₁₅FO₂ represents a typical candidate that requires rigorous characterization. The primary challenge is not just to detect the molecule, but to confirm its elemental composition with unshakable confidence, distinguishing it from countless other potential isobaric (same nominal mass) and isomeric (same elemental formula, different structure) compounds.
To achieve this, the first step is to calculate the theoretical exact mass of the molecule based on the most abundant isotopes of its constituent elements.
-
Carbon (¹²C): 12.000000 Da x 12 = 144.000000 Da
-
Hydrogen (¹H): 1.007825 Da x 15 = 15.117375 Da
-
Fluorine (¹⁹F): 18.998403 Da x 1 = 18.998403 Da
-
Oxygen (¹⁶O): 15.994915 Da x 2 = 31.989830 Da
-
Monoisotopic Mass: 209.105608 Da
This calculated value is the benchmark against which experimental measurements are compared. High-resolution mass spectrometry is the premier technique for performing this measurement with the required precision.[1]
The Gold Standard: High-Resolution Mass Spectrometry (HRMS)
HRMS is an analytical technique used to determine the exact molecular masses of compounds, making it ideal for identifying the structures of small organic molecules.[2] Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number (nominal mass), HRMS instruments can achieve mass accuracies of less than 5 parts-per-million (ppm), and often below 1 ppm.[3] This extraordinary precision allows for the confident determination of a molecule's elemental formula.[1]
Modern HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, provide both high resolution and high mass accuracy.[4][5][6]
-
Resolution is the ability of the mass spectrometer to distinguish between ions with very similar mass-to-charge ratios (m/z).[7][8]
-
Mass Accuracy is the closeness of the measured mass to the theoretical, calculated mass.[7]
Experimental Workflow for C₁₂H₁₅FO₂ Analysis
A robust and self-validating workflow is essential for acquiring high-quality HRMS data. This typically involves coupling a liquid chromatography (LC) system to the HRMS instrument (LC-HRMS) to separate the analyte from impurities or a complex sample matrix before analysis.[9]
Caption: General workflow for LC-HRMS analysis of a small molecule.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Rationale: To ensure the analyte is fully dissolved and compatible with the LC mobile phase, preventing precipitation and ensuring efficient ionization.
-
Protocol: Prepare a 1 mg/mL stock solution of the C₁₂H₁₅FO₂ sample in acetonitrile. Dilute this stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid is added to promote protonation and enhance signal in positive ion mode.
-
-
LC-HRMS System and Conditions:
-
Rationale: Chromatographic separation is crucial to isolate the target compound from any starting materials, byproducts, or matrix components, which could interfere with accurate mass measurement.[10]
-
System: A UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Instrument Calibration:
-
Rationale: This is the most critical step for ensuring mass accuracy. The instrument's m/z scale is calibrated against a known reference compound or mixture that provides ions of precisely known masses across the desired measurement range.[10] This calibration corrects for any instrumental drift.
-
Protocol: Perform an external calibration prior to the analysis sequence using the instrument manufacturer's recommended calibration solution. For the highest accuracy, infuse a low concentration of a reference standard (internal calibrant) continuously during the analysis to allow for real-time mass correction.
-
-
HRMS Data Acquisition:
-
Rationale: Data is acquired in full-scan mode to capture all ions within a specified mass range, allowing for retrospective data analysis.[11] Both positive and negative ionization modes are often tested to determine which provides a better signal for the compound of interest.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode ([M+H]⁺).
-
Scan Range: m/z 50–500.
-
Resolution Setting: >40,000 FWHM (Full Width at Half Maximum).[3]
-
Tandem MS (MS/MS): For structural information, set the instrument to perform data-dependent acquisition (DDA), where the most intense ions in a full scan (like our target m/z 210.1128 for [M+H]⁺) are automatically selected for fragmentation.
-
Interpreting the HRMS Data for C₁₂H₁₅FO₂
The primary output is a high-resolution mass spectrum. The goal is to find the experimentally measured m/z that corresponds to the protonated molecule, [C₁₂H₁₅FO₂ + H]⁺, which has a theoretical exact mass of 210.112883 Da.
Table 1: Simulated HRMS Data for C₁₂H₁₅FO₂
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |
| [M+H]⁺ | 210.11288 | 210.11267 | -1.0 | 100.0 |
| [M+1+H]⁺ | 211.11626 | 211.11601 | -1.2 | 13.2 |
| [M+2+H]⁺ | 212.11963 | 212.11935 | -1.3 | 0.9 |
The data in Table 1 shows an observed mass with an error of just -1.0 ppm. This extremely low error provides very high confidence that the elemental formula is indeed C₁₂H₁₅FO₂. The observed isotopic pattern, with the correct relative abundances for the M+1 (primarily from ¹³C) and M+2 peaks, further validates this assignment.
Structural Elucidation with MS/MS:
While HRMS confirms the elemental formula, it does not reveal the specific isomeric structure. For this, tandem mass spectrometry (MS/MS) is used. The [M+H]⁺ ion is isolated and fragmented, and the resulting fragment ions provide clues about the molecule's structure.
For a hypothetical structure, 4-((4-fluorophenyl)methoxy)butanal, a plausible fragmentation pathway could be the loss of the butanal side chain.
Caption: Hypothetical MS/MS fragmentation of a C₁₂H₁₅FO₂ isomer.
A Comparative Landscape of Analytical Techniques
While HRMS is powerful, it is part of a broader analytical toolkit. Its performance is best understood in comparison to other common techniques in pharmaceutical and chemical analysis.[12]
Table 2: Comparison of Key Analytical Techniques
| Feature | High-Resolution MS (HRMS) | Nominal Mass MS (e.g., Single Quad) | Nuclear Magnetic Resonance (NMR) | HPLC-UV |
| Primary Output | Accurate m/z, elemental formula, structure fragments | Nominal m/z, structure fragments | Definitive chemical structure and connectivity | Analyte retention time and UV absorbance |
| Selectivity | Extremely High | Moderate to High | Very High | Low to Moderate |
| Sensitivity | High (pg to fg) | Very High (fg to ag) | Low (µg to mg) | Moderate (ng to µg) |
| Key Advantage | Unambiguous elemental formula confirmation | Excellent for targeted quantification (SRM/MRM) | Gold standard for de novo structure elucidation | Robust, simple, and reliable for quantification |
| Key Limitation | Cannot distinguish isomers without chromatography/MSn | Cannot determine elemental formula; prone to isobaric interference | Low throughput; requires pure, concentrated sample | Cannot identify unknowns; requires a chromophore |
| Typical Use | Formula confirmation, metabolomics, impurity ID[13] | Routine targeted quantification[14] | Absolute proof of structure for novel compounds | Routine purity checks and quantification of knowns[12] |
When to Use Which Technique?
The choice of technique depends on the analytical question.[15]
-
For initial confirmation of a new molecule's identity: HRMS is the fastest and most efficient method to confirm that the correct elemental formula has been synthesized.
-
For definitive, unambiguous proof of a novel structure: NMR spectroscopy is indispensable. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
-
For routine, high-throughput quantification of a known compound: A triple quadrupole (a type of nominal mass MS) or an HPLC-UV system is often more cost-effective and faster.[16] HPLC-UV is simple and robust but requires the compound to absorb UV light and is less selective than MS.[12]
These techniques are not mutually exclusive; they are synergistic. A typical workflow in drug discovery involves synthesizing a compound, confirming its elemental formula with HRMS, elucidating its exact structure with NMR, and then developing an HPLC-UV or triple quadrupole MS method for routine quality control and quantification.
Conclusion: The Strategic Value of HRMS
For the initial, high-confidence characterization of a novel compound like C₁₂H₁₅FO₂, High-Resolution Mass Spectrometry is an unparalleled tool. Its ability to provide a highly accurate mass measurement allows for the rapid and unambiguous determination of the compound's elemental formula, a foundational piece of data that guides all subsequent stages of research and development. While other techniques like NMR are essential for complete structural elucidation, HRMS provides the initial "green light" with exceptional speed and sensitivity. By integrating HRMS early into analytical workflows, researchers can accelerate project timelines, reduce ambiguity, and make more informed decisions with a higher degree of scientific certainty.
References
-
Dargan, D., & Smith, C. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. [Link]
-
Scribd. Analytical Techniques Comparison Final. [Link]
-
Wikipedia. Time-of-flight mass spectrometry. [Link]
-
Laganowsky, A., Reading, E., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]
-
Mettler Toledo. (2025). Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. [Link]
-
Biopharmaceutical Technology. (2022). High Performance Mass Spectrometry for Small Molecule and Protein Applications. [Link]
-
Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Fiveable. Accurate Mass Measurement Definition. [Link]
-
Chromatography Online. (2020). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]
-
LinkedIn. (2024). Pharmaceutical Analysis. [Link]
-
The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
bioRxiv. (2020). MQ: Tool for HR-AM Based Quantitative Analysis for Direct MS Workflow. [Link]
-
Shimadzu. (2019). On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. [Link]
-
Spectroscopy Online. (2020). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]
-
Raptor Scientific. The Seven Secrets of Accurate Mass Properties Measurement. [Link]
-
ResolveMass Laboratories Inc. (2025). High-Resolution Mass Spectrometry FAQs. [Link]
-
Schymanski, E. L., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. PMC. [Link]
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- 1. fiveable.me [fiveable.me]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 6. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scribd.com [scribd.com]
- 13. MQ: Tool for HR-AM Based Quantitative Analysis for Direct MS Workflow | bioRxiv [biorxiv.org]
- 14. zefsci.com [zefsci.com]
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- 16. spectroscopyonline.com [spectroscopyonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
